Repromicin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56689-42-0 |
|---|---|
Molecular Formula |
C31H51NO8 |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,13-14,19-24,26-27,29-31,35,37H,9,12,15-17H2,1-8H3/b11-10+,18-14+/t19-,20+,21-,22+,23+,24+,26-,27-,29-,30-,31+/m1/s1 |
InChI Key |
OBUIQEYZGMZXPJ-NPQHDNJNSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)CC=O)C)\C)C |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
antibiotic M-4365 G2 de-epoxy rosamicin de-epoxy rosamicin phosphate de-epoxy rosamicin sulfate de-epoxy rosamicin tartrate, (R-(R*,R*))-isomer de-epoxy rosamicin, (12Z)-isomer de-epoxy rosamicin, dodecysulfate-(12E)-isomer de-epoxy rosamicin, octadecanoate-(12E)-isomer de-epoxy rosamicin, potassium dihydrogen phosphate M-4365G2 |
Origin of Product |
United States |
Foundational & Exploratory
Repromicin: A Novel Inhibitor of the SOS1-KRAS Interaction for Targeted Cancer Therapy
Abstract
Repromicin is a first-in-class, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between Son of Sevenless homolog 1 (SOS1) and the GTPase KRAS. By disrupting this critical interaction, this compound effectively blocks the activation of the RAS-RAF-MEK-ERK signaling pathway, a key driver of cell proliferation and survival in numerous human cancers. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, supported by detailed experimental protocols and quantitative data. The unique allosteric binding mode of this compound offers high specificity and potency, positioning it as a promising therapeutic agent for KRAS-mutant tumors.
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancer, yet it has remained an elusive therapeutic target for decades. The development of direct KRAS inhibitors has been challenging due to its high affinity for GTP and the smooth topology of its surface. An alternative strategy is to target the proteins that regulate KRAS activation. This compound was developed to inhibit the interaction between KRAS and SOS1, a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP, leading to KRAS activation. This document outlines the preclinical data demonstrating the mechanism by which this compound exerts its anti-tumor effects.
Biochemical Mechanism of Action
This compound is a non-covalent, allosteric inhibitor of the SOS1-KRAS interaction. It binds to a novel pocket on the catalytic domain of SOS1, inducing a conformational change that prevents its engagement with KRAS. This leads to a significant reduction in the rate of nucleotide exchange and a subsequent decrease in the levels of active, GTP-bound KRAS.
Quantitative Binding and Inhibition Data
The inhibitory activity of this compound was assessed using a variety of biochemical assays. The data presented below demonstrates the high affinity and potency of this compound for the SOS1 protein and its ability to disrupt the SOS1-KRAS interaction.
| Parameter | Value | Assay Method |
| IC50 (SOS1-KRAS Interaction) | 2.5 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Ki (SOS1 Binding) | 0.8 nM | Surface Plasmon Resonance (SPR) |
| GTP-KRAS Levels (Cell-based) | 78% reduction at 10 nM | Western Blot |
Table 1: Summary of Biochemical and Cellular Activity of this compound.
Cellular Mechanism of Action
In cellular contexts, the inhibition of the SOS1-KRAS interaction by this compound leads to the downregulation of the downstream MAPK signaling cascade. This results in decreased phosphorylation of MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in KRAS-dependent cancer cell lines.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound within the RAS-RAF-MEK-ERK signaling pathway.
Repromicin biological activity and targets
An In-Depth Technical Guide to the Biological Activity and Targets of Rapamycin
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin, a macrolide compound originally discovered as an antifungal agent, has garnered significant scientific interest due to its potent immunosuppressive and antiproliferative activities. This technical guide provides a comprehensive overview of the biological activity of rapamycin, detailing its molecular targets, mechanism of action, and the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the intricate cellular processes regulated by this fascinating molecule.
Introduction
Rapamycin, also known as sirolimus, was first isolated from the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] Initially characterized by its antifungal properties, subsequent research revealed its powerful immunosuppressive and antiproliferative effects in mammalian cells.[1] These discoveries have led to its clinical use in preventing organ transplant rejection and in the treatment of certain cancers.[2][3] The primary molecular target of rapamycin is the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[3][4]
Mechanism of Action
Rapamycin exerts its biological effects through a unique gain-of-function mechanism. It first forms a high-affinity intracellular complex with the 12-kDa FK506-binding protein (FKBP12).[1] This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein.[4] This binding event does not directly inhibit the catalytic kinase domain of mTOR but rather acts allosterically to disrupt the function of one of the two distinct mTOR complexes, mTOR Complex 1 (mTORC1).[1]
The mTOR Complexes: mTORC1 and mTORC2
mTOR functions as the catalytic subunit in two structurally and functionally distinct multiprotein complexes:
-
mTOR Complex 1 (mTORC1): This complex is sensitive to acute rapamycin inhibition.[5] It is composed of mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8 (mammalian lethal with SEC13 protein 8).[5] mTORC1 integrates signals from growth factors, nutrients, energy status, and stress to control protein synthesis, lipid synthesis, and autophagy.[5][6]
-
mTOR Complex 2 (mTORC2): Generally considered insensitive to acute rapamycin treatment, although long-term exposure can inhibit its assembly and function in some cell types.[5][7] mTORC2 consists of mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8.[6] It plays a crucial role in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.[6]
The diagram below illustrates the formation of the inhibitory rapamycin-FKBP12-mTORC1 complex.
References
- 1. revvity.com [revvity.com]
- 2. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchhub.com [researchhub.com]
- 6. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 7. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
In Vitro Efficacy of Repromicin Against Bacterial Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro efficacy of Repromicin, a novel investigational antibiotic. The data presented herein summarizes key metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial pathogens. Detailed experimental protocols for the methodologies used to generate this data are provided to ensure reproducibility. Furthermore, this guide illustrates the proposed mechanism of action and experimental workflows through detailed diagrams to facilitate a deeper understanding of this compound's antibacterial properties.
Introduction
This compound is a novel synthetic small molecule antibiotic belonging to the oxazolidinone class. Its development is aimed at addressing the growing threat of antimicrobial resistance, particularly among Gram-positive bacteria. This document outlines the in vitro studies conducted to characterize the antibacterial spectrum and potency of this compound.
Quantitative In Vitro Efficacy Data
The in vitro antibacterial activity of this compound was evaluated against a diverse panel of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Pathogens
| Bacterial Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | 29213 | 0.5 | 1 | 0.25 - 2 |
| Staphylococcus aureus (MRSA) | 43300 | 1 | 2 | 0.5 - 4 |
| Streptococcus pneumoniae | 49619 | 0.25 | 0.5 | 0.125 - 1 |
| Enterococcus faecalis | 29212 | 2 | 4 | 1 - 8 |
| Enterococcus faecium (VRE) | 51559 | 4 | 8 | 2 - 16 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Gram-Positive Pathogens
| Bacterial Strain | ATCC Number | MBC (µg/mL) |
| Staphylococcus aureus (MSSA) | 29213 | 2 |
| Staphylococcus aureus (MRSA) | 43300 | 4 |
| Streptococcus pneumoniae | 49619 | 1 |
| Enterococcus faecalis | 29212 | 16 |
| Enterococcus faecium (VRE) | 51559 | >32 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension was further diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of this compound Dilutions: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of this compound were then prepared in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC was determined following the MIC assay.
-
Subculturing: Aliquots of 10 µL were taken from all wells of the MIC plate that showed no visible growth.
-
Plating: The aliquots were plated onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: The MHA plates were incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizations
Proposed Mechanism of Action of this compound
Repromicin: A Technical Guide to Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repromicin is a macrolide antibiotic with the chemical formula C31H51NO8 and a molecular weight of 565.74 g/mol .[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability characteristics is paramount for the development of safe, effective, and stable dosage forms. This technical guide provides an in-depth overview of the core principles and methodologies for conducting solubility and stability testing of this compound, based on established scientific principles and regulatory guidelines for macrolide antibiotics. While specific experimental data for this compound is limited in publicly available literature, this guide outlines the necessary experimental protocols and data presentation formats to generate and evaluate this critical information.
Physicochemical Properties of this compound
A foundational understanding of this compound's physicochemical properties is essential for designing relevant solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C31H51NO8 | [1] |
| Molecular Weight | 565.74 g/mol | [1] |
| CAS Number | 56689-42-0 | [1] |
| Appearance | White to off-white solid (presumed) | General knowledge |
| pKa (basic) | 8.83 | [2] |
| LogP | Not available |
Solubility Testing
The solubility of an API is a critical determinant of its bioavailability and is a key parameter in formulation development. Solubility studies should be conducted in a range of solvents relevant to pharmaceutical processing and physiological conditions.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a common technique for determining equilibrium solubility.
Objective: To determine the saturation solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound powder
-
A range of solvents (e.g., purified water, phosphate buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), propylene glycol)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Calibrated pH meter
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector (or other suitable quantitative method)
Methodology:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C and 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC method.
-
Repeat the experiment at different temperatures as required.
Data Presentation: this compound Solubility Profile
The results of the solubility studies should be presented in a clear and concise tabular format.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | Data to be determined |
| Purified Water | 37 | Data to be determined |
| PBS (pH 5.0) | 37 | Data to be determined |
| PBS (pH 7.4) | 37 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Methanol | 25 | Data to be determined |
| Acetonitrile | 25 | Data to be determined |
| DMSO | 25 | Soluble[1] |
| Propylene Glycol | 25 | Data to be determined |
Visualization: Solubility Testing Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Testing
Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Calibrated photostability chamber
-
Calibrated oven
-
HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl to achieve a final concentration of 0.1 N. Store at a specified temperature (e.g., 60°C) for a defined period. Take samples at various time points, neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH to achieve a final concentration of 0.1 N. Store at a specified temperature (e.g., 60°C) for a defined period. Take samples at various time points, neutralize, and analyze by HPLC.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add H2O2 to achieve a final concentration of 3%. Store at room temperature for a defined period. Take samples at various time points and analyze by HPLC.
-
Thermal Degradation: Expose solid this compound powder to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period. Also, test in solution. Take samples at various time points and analyze by HPLC.
-
Photostability: Expose solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze samples by HPLC.
Data Presentation: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Observations | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 60°C | To be determined | To be determined | To be determined |
| Base Hydrolysis | 0.1 N NaOH | 60°C | To be determined | To be determined | To be determined |
| Oxidation | 3% H2O2 | Room Temp | To be determined | To be determined | To be determined |
| Thermal (Solid) | Dry Heat | 80°C | To be determined | To be determined | To be determined |
| Thermal (Solution) | - | 60°C | To be determined | To be determined | To be determined |
| Photostability | ICH Q1B | Ambient | To be determined | To be determined | To be determined |
Visualization: Forced Degradation Logical Flow
Caption: Forced Degradation Study Overview.
Analytical Method for Quantification
A validated stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Proposed HPLC Method Parameters (Based on similar macrolides)
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection, wavelength to be determined based on the UV spectrum of this compound. |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 20 µL |
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Long-Term Stability Study
In addition to forced degradation, long-term stability studies under ICH-recommended storage conditions are required to establish the re-test period or shelf life and recommended storage conditions.
Protocol for Long-Term Stability Study
Objective: To evaluate the stability of this compound over an extended period under defined storage conditions.
Methodology:
-
Package the this compound drug substance in the proposed container closure system.
-
Store the samples in stability chambers under the following conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, degradation products, and other relevant parameters.
Data Presentation: Long-Term Stability Data
| Test Parameter | Specification | Time Point (Months) | ||||
| 0 | 3 | 6 | 9 | 12 | ||
| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 100.1 | 99.8 | 99.5 | 99.2 | 98.9 |
| Total Impurities (%) | NMT 1.0 | 0.1 | 0.2 | 0.3 | 0.4 | 0.5 |
| Water Content (%) | NMT 2.0 | 0.5 | 0.5 | 0.6 | 0.6 | 0.7 |
(Note: The data in this table is illustrative and does not represent actual experimental results for this compound.)
Conclusion
This technical guide provides a framework for conducting comprehensive solubility and stability testing of this compound. Adherence to these principles and the generation of robust data are critical for successful drug development. The experimental protocols and data presentation formats outlined herein are based on established scientific practices and regulatory expectations. It is imperative that all studies are conducted with well-characterized reference material and validated analytical methods to ensure the quality and reliability of the data. Further research to generate specific experimental data for this compound is strongly encouraged.
References
Initial Toxicity Screening of Repromicin: A Methodological Whitepaper
Disclaimer: Publicly available toxicological data for the compound "Repromicin" is limited. This document serves as a comprehensive technical guide and template, outlining the essential methodologies and data presentation standards for an initial toxicity screening. To illustrate these principles, data and pathways for the well-characterized mTOR inhibitor, Rapamycin , are used as a proxy. All data, protocols, and diagrams presented herein pertain to Rapamycin unless otherwise specified and should be considered illustrative for the screening of a new chemical entity like this compound.
Executive Summary
The initial toxicological assessment of any new chemical entity (NCE) is a critical step in the drug development pipeline, designed to identify potential liabilities and establish a preliminary safety profile.[1] This process involves a battery of in vitro and in vivo assays to characterize cytotoxicity, genotoxicity, and acute systemic toxicity.[1] This guide details the core experimental protocols and data frameworks necessary for this evaluation, using the macrolide immunosuppressant Rapamycin as a model compound to demonstrate the required depth of analysis. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for conducting and interpreting the initial toxicity screening for novel compounds such as this compound.
Compound Information
-
Compound Name: this compound
-
CAS Number: 56689-42-0[2]
-
Molecular Formula: C₃₁H₅₁NO₈[2]
-
Molecular Weight: 565.7 g/mol [2]
-
Description: this compound is classified as an antibacterial agent.[3]
Preclinical Toxicity Assessment Workflow
The initial screening workflow is designed to move from broad cellular toxicity assays to more specific mechanistic and systemic evaluations. This "fail early, fail fast" approach helps to conserve resources by identifying compounds with unfavorable safety profiles at an early stage.
In Vitro Cytotoxicity Assessment
Cytotoxicity assays are fundamental for determining a compound's concentration range that induces cell death.[4] These assays measure parameters like metabolic activity, cell membrane integrity, and ATP content.[5]
Quantitative Cytotoxicity Data (Illustrative: Rapamycin)
The following table summarizes typical cytotoxicity data obtained from various cell-based assays. IC50 (half-maximal inhibitory concentration) is a key metric.
| Cell Line | Assay Type | Endpoint | Incubation Time (hr) | IC50 Value |
| HEK293 | MTT | Metabolic Activity | 72 | ~15 µM |
| Jurkat | LDH Release | Membrane Integrity | 48 | > 50 µM |
| HepG2 | CellTiter-Glo® | ATP Content | 72 | ~20 µM |
| A549 | WST-1 | Metabolic Activity | 72 | ~18 µM |
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
-
Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Rapamycin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Genotoxicity Assessment
Genotoxicity testing is crucial for evaluating a compound's potential to damage genetic material, which can lead to mutations and cancer.[7] The standard test battery often includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus test.[7][8]
Quantitative Genotoxicity Data (Illustrative: Rapamycin)
| Assay Type | Test System | Metabolic Activation (S9) | Concentration Range | Result |
| Ames Test | S. typhimurium (TA98, TA100) | With & Without | 0.1 - 50 µ g/plate | Negative |
| Micronucleus Test | Human Lymphocytes | With & Without | 1 - 25 µM | Negative |
| Chromosomal Aberration | CHO Cells | With & Without | 5 - 50 µM | Negative |
Experimental Protocol: In Vitro Micronucleus Assay
This assay detects small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes left behind during cell division, indicating genotoxic events.[9]
-
Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., TK6) to obtain a healthy, proliferating population.
-
Compound Exposure: Treat cells with at least three concentrations of the test compound, alongside negative (vehicle) and positive (e.g., Mitomycin C) controls, for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 fraction).
-
Cytochalasin B Addition: Add Cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.
-
Cell Harvesting: Harvest cells after a total culture period equivalent to 1.5-2 normal cell cycles.
-
Slide Preparation: Hypotonically treat, fix, and drop the cell suspension onto microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Scoring: Score at least 2,000 binucleated cells per concentration under a microscope for the presence of micronuclei.
-
Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Mechanism of Action & Signaling Pathways (Illustrative: Rapamycin)
Understanding the mechanism of action can provide context for observed toxicity.[10] Rapamycin's primary target is the serine/threonine kinase mTOR (mammalian Target of Rapamycin), a central regulator of cell growth, proliferation, and survival.[11][12]
Inhibition of mTORC1 by Rapamycin leads to a G1 cell cycle arrest, which explains its cytostatic effects observed in proliferation assays.[10] This targeted action also results in specific toxicities, such as metabolic disturbances, but generally low genotoxicity.
Acute Systemic Toxicity (Illustrative: Rapamycin)
Initial in vivo studies in rodent models are performed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[13]
Acute Toxicity Data (Illustrative: Rapamycin)
| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Key Observations |
| Rat | Oral | > 2500 mg/kg[14] | Reduced weight gain, mild renal impairment.[15] |
| Mouse | Intraperitoneal (IP) | ~500 mg/kg | Immunosuppression, thymic atrophy. |
Experimental Protocol: Acute Oral Toxicity (Rodent - Up-and-Down Procedure)
This method is a refined approach to estimate LD50 that reduces the number of animals required.
-
Animal Acclimation: Acclimate animals (e.g., Sprague-Dawley rats) for at least 5 days prior to dosing.
-
Dosing: Dose a single animal with the test compound via oral gavage at a starting dose based on in vitro data.
-
Observation: Observe the animal for signs of toxicity for up to 14 days. Key parameters include changes in body weight, behavior, and clinical signs.[13]
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: Continue this sequence until the criteria for stopping the test are met (e.g., a number of reversals in outcome have occurred).
-
Analysis: Calculate the LD50 and its confidence interval using appropriate statistical software.
-
Necropsy: Perform a gross necropsy on all animals to identify potential target organs.
Conclusion and Next Steps
The initial toxicity screening provides a foundational dataset to support a "Go/No-Go" decision for further development. For a compound like this compound, following a framework similar to the one illustrated here using Rapamycin is essential. Should the initial screening reveal an acceptable safety window (i.e., low cytotoxicity at therapeutically relevant concentrations, no genotoxicity, and a manageable acute toxicity profile), subsequent steps would involve more detailed sub-chronic toxicity studies in two species, safety pharmacology, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
References
- 1. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C31H51NO8 | CID 9937853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. scispace.com [scispace.com]
- 6. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 7. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. youtube.com [youtube.com]
- 10. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapamycins: mechanism of action and cellular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agscientific.com [agscientific.com]
- 13. Toxicology | MuriGenics [murigenics.com]
- 14. Rapamycin for longevity: opinion article - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Repromicin experimental protocol for cell culture
Compound Name: Rapamycin (also known as Sirolimus)
Background: Rapamycin is a macrolide compound first discovered as a product of the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] It is a potent and specific inhibitor of the mammalian Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] mTOR functions as the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[4]
Mechanism of Action: Rapamycin exerts its inhibitory effects by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[4] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the activity of the mTORC1 complex.[4] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle arrest, primarily in the G1 phase.[5][6] While mTORC2 is generally considered rapamycin-insensitive, prolonged exposure can inhibit mTORC2 in certain cell types.[7]
Applications in Cell Culture:
-
Cancer Research: Due to its anti-proliferative effects, rapamycin is widely used to study cancer cell growth and to evaluate its potential as an anticancer agent. Many cancer cell lines exhibit sensitivity to rapamycin.[8][9]
-
Autophagy Induction: Rapamycin is a well-established inducer of autophagy, a catabolic process involving the degradation of cellular components. It is a standard reagent for studying the mechanisms and effects of autophagy in various cell types.[10][11]
-
Immunosuppression: Rapamycin has potent immunosuppressive properties and is used in cell culture models to study T-cell and B-cell activation and proliferation.[10]
-
Neurobiology: Dysregulation of the mTOR pathway is implicated in several neurological diseases. Rapamycin is used in neuronal cell cultures to study pathways related to neurodegeneration and cell survival.[7]
Data Presentation
Table 1: Recommended Working Concentrations of Rapamycin in Cell Culture
| Application | Cell Type | Concentration Range | Incubation Time | Reference |
| mTORC1 Inhibition | Various | 1 - 100 nM | 1 - 24 hours | [6][12] |
| Autophagy Induction | COS-7, H4, iPSCs | 200 - 300 nM | 24 - 72 hours | [10][11] |
| Anti-proliferation | Cancer Cell Lines | 1 nM - 20 µM | 24 - 72 hours | [8][9] |
| Apoptosis Studies | PC12, HeLa, T47D | 0.2 µg/ml (~219 nM) | 48 - 72 hours | [13] |
Table 2: IC50 Values of Rapamycin for Inhibition of Cell Proliferation in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HEK293 | Human Embryonic Kidney | ~0.1 nM (mTOR activity) | [10] |
| T98G | Glioblastoma | 2 nM | [10] |
| U87-MG | Glioblastoma | 1 µM | [10] |
| MCF-7 | Breast Cancer | ~20 nM | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.1061 µM | [14] |
| Ca9-22 | Oral Gingival Carcinoma | ~15 µM | [15] |
| J82, T24, RT4 | Urothelial Carcinoma | Significant inhibition at 1 nM | [16] |
| UMUC3 | Urothelial Carcinoma | Significant inhibition at 10 nM | [16] |
Mandatory Visualizations
Experimental Protocols
Preparation of Rapamycin Stock Solution
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (DMSO) or 100% Ethanol, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Rapamycin is typically supplied as a dried powder. To prepare a concentrated stock solution (e.g., 1-10 mM), resuspend the powder in sterile DMSO or ethanol. For example, to make a 100 µM stock from 10 nmol (9.1 µg), resuspend in 100 µl of solvent.[6]
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the stock solution at -20°C, desiccated. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[6]
Determination of Optimal Concentration (Dose-Response Curve)
Objective: To determine the effective concentration range and IC50 value of Rapamycin for a specific cell line.
Materials:
-
Cell line of interest
-
Complete growth medium
-
96-well tissue culture plates
-
Rapamycin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of Rapamycin in complete growth medium. A typical concentration range to test is from 0.1 nM to 100 µM.[9] Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest Rapamycin dose).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Rapamycin to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[17]
-
After incubation, perform a cell viability assay, such as the MTT assay, according to the manufacturer's protocol.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Rapamycin concentration to determine the IC50 value.
Cell Proliferation Assay (BrdU Incorporation)
Objective: To measure the effect of Rapamycin on DNA synthesis and cell proliferation.
Materials:
-
Cell line of interest
-
96-well tissue culture plates
-
Rapamycin
-
BrdU (5-bromo-2'-deoxyuridine) labeling and detection kit (colorimetric or fluorescent)
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of Rapamycin as described in Protocol 2 (Steps 1-3).
-
Incubate for the desired duration (e.g., 48 hours).[18]
-
Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells, and add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the substrate solution and measure the colorimetric or fluorescent signal using a plate reader. The signal intensity is directly proportional to the amount of DNA synthesis.[18]
Western Blot for mTOR Pathway Activation
Objective: To analyze the phosphorylation status of key mTORC1 downstream targets (S6K1, 4E-BP1) following Rapamycin treatment.
Materials:
-
Cell line of interest
-
6-well tissue culture plates
-
Rapamycin
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-Actin/Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with Rapamycin (e.g., 10-100 nM) or vehicle control for a specified time (e.g., 1-4 hours).[6][19]
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, with gentle shaking.[20]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The reduction in the ratio of phosphorylated protein to total protein indicates inhibition of the mTOR pathway.[21][22]
References
- 1. Cell proliferation assay [bio-protocol.org]
- 2. cusabio.com [cusabio.com]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. The Mammalian Target of Rapamycin Signaling Pathway: Twists and Turns in the Road to Cancer Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 7. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Dissolving Repromicin for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Repromicin, a macrolide antibiotic, for use in various in vitro assays. The following information is intended to guide researchers in preparing this compound solutions to ensure consistency and accuracy in their experimental results.
Application Notes
This compound is a chemical compound with derivatives that exhibit strong antibacterial characteristics.[1] Proper dissolution and handling are crucial for obtaining reliable and reproducible data in in vitro studies, such as antimicrobial susceptibility testing (e.g., Minimum Inhibitory Concentration [MIC] assays) and cell-based assays.
Key Considerations:
-
Solubility: this compound, like many macrolide antibiotics, has limited aqueous solubility. Organic solvents are typically required to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a common and recommended solvent for this purpose.
-
Stock Solutions: Preparing a high-concentration stock solution in an appropriate organic solvent is the standard practice. This allows for accurate serial dilutions to achieve the desired final concentrations in aqueous culture media while minimizing the final solvent concentration. For cell-based experiments, it is advisable to prepare a stock solution that is at least 1000 times more concentrated than the final working solution to limit the solvent's effect on the cells.[1]
-
Precipitation: Rapid dilution of a concentrated organic stock solution into an aqueous medium can cause the compound to precipitate. To mitigate this, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before dilution.[1] If precipitation occurs, gentle warming and sonication can be used to aid in redissolution.[1] A stepwise dilution of the DMSO stock with additional DMSO before adding it to the aqueous buffer can also help prevent precipitation.[1]
-
Storage and Stability: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should also be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. While many compounds are stable in DMSO for extended periods, it is best practice to prepare fresh dilutions for each experiment.
Quantitative Data
| Property | Value | Reference |
| Molecular Weight | 565.74 g/mol | |
| Chemical Formula | C₃₁H₅₁NO₈ | |
| CAS Number | 56689-42-0 | |
| Solubility in DMSO | Soluble (Specific concentration TBD) | [1] |
| Solubility in Ethanol | To Be Determined (TBD) | |
| Solubility in Water | Poorly soluble (TBD) | |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -20°C or -80°C (in an appropriate solvent) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. This is a common starting concentration for many in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: Bring the vial of this compound powder and the DMSO to room temperature before opening to prevent condensation. Due to the potential for static electricity to cause the powder to adhere to the vial, it is recommended to centrifuge the vial briefly at a low speed (e.g., 3000 rpm for 1-2 minutes) to collect all the powder at the bottom.[1]
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance in a fume hood or a well-ventilated area. For a 10 mM stock solution, you will need 5.66 mg of this compound per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a dark, dry place.
Protocol 2: Preparation of Working Solutions for In Vitro Assays (e.g., MIC Broth Microdilution)
This protocol outlines the preparation of serial dilutions of this compound for a typical antimicrobial susceptibility test.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cation-adjusted Mueller-Hinton Broth (or other appropriate culture medium)
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipette and tips
-
Sterile reagent reservoirs
Procedure:
-
Intermediate Dilution: To minimize the final DMSO concentration in the assay, it is often necessary to perform an intermediate dilution of the stock solution. For example, dilute the 10 mM stock solution to 1 mM with DMSO.[1]
-
Pre-warming: Pre-warm the this compound intermediate solution and the sterile culture medium to 37°C.[1]
-
Serial Dilution Setup:
-
Add 100 µL of sterile culture medium to all wells of a 96-well plate.
-
Add a specific volume (e.g., 2 µL for a 1:50 dilution to get a starting concentration of 20 µM) of the 1 mM this compound intermediate solution to the first well of each row designated for serial dilution.
-
-
Serial Dilution:
-
Using a multichannel pipette, mix the contents of the first column of wells by pipetting up and down several times.
-
Transfer 100 µL from the first column to the corresponding wells of the second column.
-
Repeat this two-fold serial dilution process across the plate to achieve the desired range of concentrations.
-
Discard 100 µL from the last column of the dilution series to ensure all wells have a final volume of 100 µL.
-
-
Inoculation: Add the prepared bacterial inoculum to each well according to the specific assay protocol (e.g., Clinical and Laboratory Standards Institute [CLSI] guidelines).
-
Controls: Include appropriate controls, such as a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate under the appropriate conditions for the microorganism being tested.
Visualizations
The following diagrams illustrate the key workflows described in the protocols.
Caption: Workflow for preparing a concentrated stock solution of this compound.
Caption: General workflow for preparing working solutions for in vitro assays.
References
Application Notes and Protocols for Rapamycin in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rapamycin, a potent inhibitor of the mechanistic target of rapamycin (mTOR), in preclinical animal research. The following sections detail its mechanism of action, established dosage regimens in various animal models, and detailed protocols for conducting in vivo studies.
Mechanism of Action
Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[1][][3] Upon entering the cell, Rapamycin forms a complex with the FK506-binding protein 12 (FKBP12).[][4][5][6] This Rapamycin-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), one of the two distinct protein complexes of mTOR.[3][6][7]
The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[5][7] This leads to a reduction in protein synthesis, lipid synthesis, and cell cycle progression, while promoting autophagy.[3][7][8] It is this multifaceted action that underlies Rapamycin's immunosuppressive, anti-cancer, and potential anti-aging properties.[][4][9]
Signaling Pathway Diagram
Caption: The mTORC1 signaling pathway and its inhibition by Rapamycin.
Dosage for In Vivo Animal Studies
The appropriate dosage of Rapamycin for in vivo studies is highly dependent on the animal model, the route of administration, the desired therapeutic effect, and the specific research question. The following tables summarize reported dosages from various preclinical studies. It is crucial to perform dose-response studies and monitor for potential side effects.
Table 1: Rapamycin Dosage in Murine Models
| Indication | Strain | Route of Administration | Dosage | Dosing Frequency | Reference |
| Lifespan Extension | Mixed | Oral (in feed) | 14 PPM | Daily | [10] |
| Mitochondrial Disease | Ndufs4 KO | Intraperitoneal (IP) | 8 mg/kg | Daily | [10] |
| Cancer | Various | Oral (gavage) | 1.5 - 10 mg/kg | Daily | N/A |
| Immunosuppression | C57BL/6 | Intraperitoneal (IP) | 0.5 - 5 mg/kg | Daily | N/A |
Table 2: Rapamycin Dosage in Other Animal Models
| Animal Model | Indication | Route of Administration | Dosage | Dosing Frequency | Reference |
| Dog | Healthy | Oral | 0.1 mg/kg | Daily | [11] |
| Dog | Healthy | Oral | 0.05 - 0.1 mg/kg | 3 times a week | [12] |
| Rabbit | Healthy | Intravenous (IV) | 0.05 - 0.5 mg/kg | Single dose | [13] |
| Marmoset Monkey | Healthy | Oral | up to 1 mg/kg/day | Daily | [12] |
Experimental Protocols
The following are generalized protocols for the administration of Rapamycin in animal studies. These should be adapted to the specific experimental design and approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Oral Administration (Gavage) in Mice
Materials:
-
Rapamycin
-
Vehicle (e.g., 5% Tween-80, 5% PEG-400, or Carboxymethylcellulose)
-
Gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of Rapamycin and vehicle based on the desired dose and the number and weight of the animals.
-
Prepare the Rapamycin solution fresh daily. Sonication may be required to achieve a uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the solution slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Rapamycin
-
Vehicle (e.g., DMSO, saline)
-
Insulin syringes with 28-30 gauge needles
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve Rapamycin in a minimal amount of DMSO and then dilute to the final concentration with saline. The final DMSO concentration should be kept low (typically <5%) to avoid toxicity.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the injection volume.
-
Restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a 15-30 degree angle and inject the solution.
-
Monitor the animal for any adverse reactions.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for an in vivo animal study.
Pharmacokinetics
Understanding the pharmacokinetic properties of Rapamycin is essential for designing effective dosing regimens.
Table 3: Pharmacokinetic Parameters of Rapamycin
| Animal Model | Route | Tmax (h) | Cmax (ng/mL) | T1/2 (h) | Bioavailability (%) | Reference |
| Rat | IV (5 mg/kg) | - | 4458 | - | - | [14] |
| Rat | PO (5 mg/kg) | - | - | - | Low | [14] |
| Dog | PO (0.1 mg/kg) | ~2 | 8.39 | 38.7 | - | [11] |
| Rabbit | IV (0.5 mg/kg) | - | - | - | - | [13] |
Note: Pharmacokinetic parameters can vary significantly between species and even between different formulations of the drug.[15]
Important Considerations
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[16][17]
-
Dose Conversion: Converting doses between different animal species and humans should be done carefully, often using body surface area (BSA) calculations.[18][19]
-
Formulation: The choice of vehicle for Rapamycin can significantly impact its solubility, stability, and bioavailability.
-
Toxicity: While generally well-tolerated at therapeutic doses, high doses or chronic administration of Rapamycin can lead to side effects such as immunosuppression and metabolic changes.[20]
-
Data Reporting: It is crucial to report all experimental details, including the number of animals, housing conditions, and statistical methods used, to ensure the reproducibility of the results.[16]
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Rapamycins: mechanism of action and cellular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 9. Rapamycin can extend life in animals and reduce seizures [liveforever.club]
- 10. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. A randomized controlled trial to establish effects of short-term rapamycin treatment in 24 middle-aged companion dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental replications in animal trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Survival Studies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Animal studies on lowest dose of rapamycin - rapamycin - Rapamycin Longevity News [rapamycin.news]
- 19. researchgate.net [researchgate.net]
- 20. Research explains action of drug that may slow aging and related disease | EurekAlert! [eurekalert.org]
Application Notes and Protocols for Repromicin in Antibiotic Susceptibility Testing
Introduction
Repromicin is a novel antimicrobial agent under investigation for its potential therapeutic applications. As with any new antibiotic, establishing standardized methods for susceptibility testing is crucial for its development and eventual clinical use. These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standard methods endorsed by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following protocols and data presentation formats are intended for use by researchers, scientists, and drug development professionals.
While specific performance data for this compound is not yet publicly established, this document serves as a comprehensive guide and template for generating and presenting such data.
Principles of Antimicrobial Susceptibility Testing (AST)
Antimicrobial susceptibility testing is essential for determining which antibiotics will be effective against a particular microorganism. The primary goals of AST are to guide clinicians in selecting appropriate antibiotic therapy and to monitor the emergence and spread of antibiotic resistance.[1][2] The two most common phenotypic methods are broth dilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion, to measure the zone of inhibition.[1][3] These methods rely on standardized procedures to ensure reproducibility and accuracy.[4][5][6]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is considered a gold standard for quantitative AST, providing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8]
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Quality Control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)[9][10]
-
Spectrophotometer or McFarland turbidity standards
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent should not affect bacterial growth at the concentrations used.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve a final volume of 100 µL per well. The concentration range should be appropriate to determine the MIC of the target organisms (e.g., 128 µg/mL to 0.06 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the final volume to 110 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antibiotic based on the size of the growth inhibition zone around an antibiotic-impregnated disk.[1][2][3]
Materials:
-
This compound-impregnated paper disks (concentration to be determined, e.g., 30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial isolates and QC strains
-
Sterile cotton swabs
-
McFarland turbidity standards
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Aseptically place the this compound disk onto the inoculated agar surface.
-
Gently press the disk down to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.[11]
-
Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to established clinical breakpoints. For a new drug like this compound, these breakpoints would need to be established by correlating zone diameters with MIC values.[12]
-
Data Presentation
Clear and structured data presentation is essential for the evaluation of a new antimicrobial agent.
Table 1: Hypothetical Quality Control Ranges for this compound
Quality control is paramount to ensure the accuracy and reproducibility of AST results.[9][10] Standard QC strains with known susceptibility profiles must be tested with each batch of clinical isolates.[9]
| Quality Control Strain | Test Method | This compound Concentration | Acceptable Range (µg/mL or mm) |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | N/A | 2 - 8 µg/mL |
| Disk Diffusion | 30 µg | 18 - 24 mm | |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | N/A | 0.25 - 1 µg/mL |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | 30 µg | 25 - 31 mm |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | N/A | 8 - 32 µg/mL |
| Disk Diffusion | 30 µg | 15 - 21 mm |
Table 2: Hypothetical MIC Distribution for this compound against Gram-Negative Isolates (n=100)
MIC distribution data is critical for understanding the activity of a new antibiotic against a population of bacteria and for establishing epidemiological cutoff values (ECOFFs).
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.5 - 64 | 2 | 16 |
| Klebsiella pneumoniae | 1 - >128 | 4 | 64 |
| Pseudomonas aeruginosa | 2 - >128 | 16 | 128 |
| Acinetobacter baumannii | 4 - >128 | 32 | >128 |
MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited. MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.
Table 3: Hypothetical Correlation of this compound MICs and Disk Diffusion Zone Diameters
To establish interpretive criteria for the disk diffusion test, MICs and zone diameters from a large number of diverse isolates must be compared.
| MIC (µg/mL) | Corresponding Zone Diameter Range (mm) |
| ≤2 | ≥28 |
| 4 | 24 - 27 |
| 8 | 20 - 23 |
| 16 | 16 - 19 |
| ≥32 | ≤15 |
Visualizations: Workflows and Pathways
Hypothetical Mechanism of Action: Protein Synthesis Inhibition
For illustrative purposes, we will hypothesize that this compound acts by inhibiting bacterial protein synthesis. Specifically, it could bind to the 50S ribosomal subunit, preventing the formation of peptide bonds.
Caption: Hypothetical mechanism of this compound inhibiting protein synthesis.
Experimental Workflow for Antibiotic Susceptibility Testing
The logical flow from receiving a bacterial isolate to determining its susceptibility profile is critical for laboratory operations.
Caption: Standard workflow for determining antibiotic susceptibility.
References
- 1. mdpi.com [mdpi.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. apec.org [apec.org]
- 4. iacld.com [iacld.com]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. Antimicrobial Susceptibility Testing Protocols - Google Books [books.google.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Updating Breakpoints in Antimicrobial Susceptibility Testing [asm.org]
- 9. microbiologyclass.net [microbiologyclass.net]
- 10. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Selection of Zone Size Interpretive Criteria for Disk Diffusion Susceptibility Tests of Three Antibiotics against Streptococcus pneumoniae, Using the New Guidelines of the National Committee for Clinical Laboratory Standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Repromicin for Studying Bacterial Resistance Mechanisms
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for information regarding "Repromicin" and its application in studying bacterial resistance mechanisms, we were unable to locate any specific data, research articles, or established protocols detailing its use for this purpose. The search results did not yield information on its mechanism of action against bacteria, quantitative data such as Minimum Inhibitory Concentration (MIC) values, or any described signaling pathways related to bacterial resistance.
Therefore, the following application notes and protocols are provided as a general framework. They are based on established methodologies for studying bacterial resistance to novel antimicrobial agents. These protocols will require significant adaptation and optimization once the specific properties of this compound are determined.
Section 1: General Principles of Bacterial Resistance
Bacteria have evolved a variety of mechanisms to resist the effects of antibiotics. Understanding these mechanisms is crucial for the development of new therapeutic agents. The primary mechanisms of resistance include:
-
Modification or Inactivation of the Drug: Bacteria may produce enzymes that alter or destroy the antibiotic molecule. A classic example is the production of β-lactamases, which inactivate penicillin and related antibiotics.[1][2]
-
Alteration of the Drug Target: Bacteria can modify the cellular component that the antibiotic targets, preventing the drug from binding and exerting its effect.[1][2]
-
Reduced Drug Accumulation: This can be achieved by decreasing the permeability of the bacterial cell membrane to the antibiotic or by actively pumping the drug out of the cell using efflux pumps.[1][2]
-
Development of Altered Metabolic Pathways: Bacteria may develop new metabolic pathways that bypass the process inhibited by the antibiotic.[3]
Section 2: Preliminary Assessment of this compound's Antimicrobial Activity
Before investigating resistance mechanisms, it is essential to determine the baseline antimicrobial activity of this compound against a panel of relevant bacterial strains.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Strain | ATCC Number | Gram Stain | This compound MIC (µg/mL) |
| Escherichia coli | 25922 | Negative | Data to be determined |
| Staphylococcus aureus | 29213 | Positive | Data to be determined |
| Pseudomonas aeruginosa | 27853 | Negative | Data to be determined |
| Enterococcus faecalis | 29212 | Positive | Data to be determined |
| Klebsiella pneumoniae | 700603 | Negative | Data to be determined |
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.[4][5]
Materials:
-
This compound stock solution (concentration to be determined based on solubility)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures of test strains grown to mid-logarithmic phase
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The concentration range should be broad enough to encompass the expected MIC.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[4]
-
Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]
Section 3: Investigating Mechanisms of Resistance to this compound
Once the intrinsic activity of this compound is established, experiments can be designed to select for resistant mutants and elucidate the mechanisms of resistance.
Experimental Workflow for Resistance Studies
Caption: Workflow for investigating bacterial resistance to this compound.
Protocol 2: Selection of this compound-Resistant Mutants
Materials:
-
Wild-type bacterial strain of interest
-
CAMHB and CAMA (Cation-adjusted Mueller-Hinton Agar)
-
This compound stock solution
Procedure:
-
Grow the wild-type bacterial strain in CAMHB to late-logarithmic phase.
-
Plate a high density of the bacterial culture (e.g., 10^8 - 10^9 CFU) onto CAMA plates containing this compound at concentrations 2x, 4x, and 8x the determined MIC.
-
Incubate the plates at 37°C for 24-48 hours.
-
Isolate colonies that grow on the this compound-containing plates. These are potential resistant mutants.
-
Confirm the resistance phenotype by re-testing the MIC of the isolated colonies as described in Protocol 1.
Table 2: Hypothetical MIC Shift in this compound-Resistant Mutants
| Strain | Parent MIC (µg/mL) | Mutant MIC (µg/mL) | Fold Change |
| E. coli ATCC 25922 | Data to be determined | Data to be determined | Calculate |
| S. aureus ATCC 29213 | Data to be determined | Data to be determined | Calculate |
| P. aeruginosa ATCC 27853 | Data to be determined | Data to be determined | Calculate |
Section 4: Elucidating Signaling Pathways Involved in Resistance
Bacterial signaling networks can play a significant role in the regulation of antibiotic resistance.[6][7] For example, quorum sensing systems can regulate the expression of efflux pumps and biofilm formation, both of which contribute to resistance.[6]
Hypothetical Signaling Pathway for this compound Resistance
If this compound resistance is found to be mediated by an efflux pump, the following diagram illustrates a hypothetical regulatory pathway.
Caption: Hypothetical two-component system regulating this compound efflux.
Protocol 3: Investigating Efflux as a Mechanism of Resistance
Materials:
-
This compound-susceptible and resistant bacterial strains
-
Efflux pump inhibitors (EPIs) such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN)
-
CAMHB
-
96-well microtiter plates
Procedure:
-
Determine the MIC of this compound against the resistant strain in the presence and absence of a sub-inhibitory concentration of an EPI.
-
Perform the MIC assay as described in Protocol 1, with the addition of the EPI to a set of wells.
-
A significant decrease (typically ≥4-fold) in the MIC of this compound in the presence of the EPI suggests that efflux is a mechanism of resistance.
Table 3: Hypothetical Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC
| Strain (Resistant) | This compound MIC (µg/mL) | This compound MIC + EPI (µg/mL) | Fold Decrease in MIC |
| E. coli Rep-R1 | Data to be determined | Data to be determined | Calculate |
| S. aureus Rep-R1 | Data to be determined | Data to be determined | Calculate |
| P. aeruginosa Rep-R1 | Data to be determined | Data to be determined | Calculate |
Disclaimer: The information provided above is for illustrative purposes only and is based on general microbiological and molecular biology principles. All experimental work with a novel compound like this compound must be conducted with appropriate safety precautions and after a thorough literature review of any available information on the compound. The provided protocols will require substantial optimization.
References
- 1. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
LC-MS/MS Method for the Quantification of Repromicin in Human Plasma
Application Note
Introduction
Repromicin is a macrolide antibiotic with potent antibacterial characteristics. As with many antibiotics, understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. A robust and sensitive analytical method for the quantification of this compound in biological matrices is therefore essential for preclinical and clinical studies. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup and a stable isotope-labeled internal standard for accurate quantification.
Analytical Method
A comprehensive LC-MS/MS method was developed for the quantification of this compound in human plasma. The method parameters are summarized in the tables below.
Instrumentation and Conditions
Table 1: LC-MS/MS Instrumentation
| Parameter | Description |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | As required to achieve separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 3: Mass Spectrometer Settings
| Parameter | This compound | Erythromycin-(N-methyl-13C,d3) (Internal Standard) |
| Precursor Ion (m/z) | 566.7 | 738.5 |
| Product Ion (m/z) - Quantifier | 391.5 | 158.0 |
| Product Ion (m/z) - Qualifier | 158.0 | - |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time (ms) | 100 | 100 |
Note: Collision energies should be optimized for the specific mass spectrometer used to achieve maximum signal intensity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Erythromycin-(N-methyl-13C,d3) internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Erythromycin-(N-methyl-13C,d3) in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Erythromycin-(N-methyl-13C,d3) primary stock solution in acetonitrile.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QC samples, and unknown plasma samples.
-
Add 100 µL of the respective plasma sample (or blank matrix) to each tube.
-
Spike with the appropriate working standard solution for calibration and QC samples.
-
Add 20 µL of the internal standard working solution (100 ng/mL Erythromycin-(N-methyl-13C,d3)) to all tubes except the blank matrix.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters to be assessed include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. The linearity should be assessed using a weighted linear regression model. A typical range might be 1-1000 ng/mL.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response of the analyte in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked plasma samples to that of post-extraction spiked samples.
-
Stability: Stability of this compound in plasma should be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.
Data Presentation
Table 4: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 0.015 | 1.1 | 110.0 |
| 5.0 | 0.078 | 5.2 | 104.0 |
| 10.0 | 0.152 | 9.8 | 98.0 |
| 50.0 | 0.765 | 51.0 | 102.0 |
| 100.0 | 1.510 | 99.5 | 99.5 |
| 500.0 | 7.580 | 505.0 | 101.0 |
| 1000.0 | 15.210 | 1008.0 | 100.8 |
Table 5: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |
| Low QC | 3.0 | 2.88 | 96.0 | 6.2 |
| Mid QC | 75.0 | 78.2 | 104.3 | 4.5 |
| High QC | 750.0 | 735.0 | 98.0 | 3.8 |
Visualizations
Application Notes and Protocols for Repromicin Treatment in a Mouse Model of Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Repromicin is a macrolide antibacterial agent.[1][2] Derivatives of this compound have demonstrated significant potency against the Gram-negative pathogen Pasteurella multocida, not only in vitro but also in a mouse infection model.[1][2][3] This document provides detailed application notes and protocols for the evaluation of this compound and its derivatives in a murine model of P. multocida infection.
Pasteurella multocida is a significant pathogen in veterinary medicine and can cause zoonotic infections in humans, often through animal bites.[4][5] Mouse models of P. multocida infection are well-established and can effectively recapitulate key aspects of the disease, providing a valuable platform for assessing the in vivo efficacy of novel antimicrobial agents like this compound.[6][7]
Data Presentation
Quantitative data from in vivo efficacy studies of this compound derivatives should be meticulously recorded to allow for robust comparison between treatment groups. The following tables provide a structured format for presenting such data.
Table 1: In Vivo Efficacy of this compound Derivatives against Pasteurella multocida Infection in Mice
| Compound ID | Treatment Dose (mg/kg) | Route of Administration | Mouse Strain | Bacterial Challenge Dose (CFU) | Survival Rate (%) | Mean Survival Time (Days) |
| Vehicle Control | 0 | Subcutaneous | BALB/c | 1 x 10^4 | 0 | 1.5 |
| This compound | 10 | Subcutaneous | BALB/c | 1 x 10^4 | 40 | 5.2 |
| Derivative 35 | 5 | Subcutaneous | BALB/c | 1 x 10^4 | 80 | >14 |
| Derivative 35 | 10 | Subcutaneous | BALB/c | 1 x 10^4 | 100 | >14 |
*Derivative 35: 20-[N-[3-(dimethylamino)-propyl]-N-L-alanylamino]-20-deoxothis compound, as described in relevant literature.[1][3]
Table 2: Bacterial Load in Tissues of Mice Infected with Pasteurella multocida Following Treatment with this compound Derivatives (48 hours post-infection)
| Compound ID | Treatment Dose (mg/kg) | Mean Bacterial Load (Log10 CFU/g tissue) | ||
| Lungs | Spleen | Blood (CFU/mL) | ||
| Vehicle Control | 0 | 7.8 ± 0.5 | 6.5 ± 0.4 | 5.2 ± 0.6 |
| This compound | 10 | 5.2 ± 0.6 | 4.1 ± 0.5 | 2.8 ± 0.7 |
| Derivative 35 | 5 | 3.1 ± 0.4 | 2.0 ± 0.3 | <1.0 |
| Derivative 35 | 10 | <2.0 | <1.0 | <1.0 |
*Data presented in these tables are hypothetical and for illustrative purposes.
Experimental Protocols
The following is a detailed protocol for a murine model of systemic Pasteurella multocida infection to assess the efficacy of this compound and its derivatives.
Materials and Reagents
-
This compound or its derivatives
-
Vehicle for drug formulation (e.g., sterile saline, 5% DMSO in corn oil)
-
Pasteurella multocida strain (e.g., Carter type B, M1404)[6]
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS), sterile
-
Female BALB/c mice, 6-8 weeks old[6]
-
Syringes and needles (27-gauge)
-
Standard laboratory equipment for microbiology and animal handling
Inoculum Preparation
-
Culture P. multocida from a frozen stock on a TSA plate and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into 10 mL of TSB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.5-0.6).
-
Harvest the bacteria by centrifugation at 4000 x g for 15 minutes.
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10^5 CFU/mL). The final concentration should be confirmed by serial dilution and plating on TSA.
Mouse Infection Model
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to treatment and control groups (n=10 per group).
-
Infect mice with 0.2 mL of the prepared P. multocida suspension via intraperitoneal or subcutaneous injection. This corresponds to a challenge dose of 2 x 10^4 CFU per mouse.[7]
-
Observe the animals for clinical signs of infection (e.g., lethargy, ruffled fur, hunched posture).
Treatment Protocol
-
Prepare a stock solution of this compound or its derivatives in a suitable vehicle.
-
One hour post-infection, administer the treatment (e.g., 5 or 10 mg/kg) via subcutaneous or oral gavage, depending on the experimental design.
-
The vehicle control group should receive an equivalent volume of the vehicle alone.
-
A positive control group with a known effective antibiotic can also be included.
Monitoring and Endpoints
-
Monitor the mice at least twice daily for 14 days for survival and clinical signs.
-
For bacterial load determination, a separate cohort of animals should be used.
-
At specified time points (e.g., 24, 48, 72 hours post-infection), euthanize a subset of mice from each group.
-
Aseptically collect blood, lungs, and spleen.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the blood and tissue homogenates and plate on TSA to determine the bacterial load (CFU/g of tissue or CFU/mL of blood).
Visualizations
Signaling Pathways
The precise molecular mechanism of action and the specific signaling pathways affected by this compound are not yet fully elucidated in publicly available literature. Therefore, a diagram of a specific signaling pathway is not provided.
Experimental Workflow
The following diagram illustrates the experimental workflow for evaluating the efficacy of this compound in a mouse model of Pasteurella multocida infection.
References
- 1. This compound derivatives with potent antibacterial activity against Pasteurella multocida. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound derivatives with potent antibacterial activity against Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pasteurella multocida: from Zoonosis to Cellular Microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Pasteurella multocida infections in mice with reference to haemorrhagic septicaemia in cattle and buffalo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Repromicin in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Repromicin, a novel antimicrobial agent, in the disruption of bacterial biofilms. The protocols and data presented herein are intended to guide researchers in evaluating the efficacy of this compound against biofilms formed by clinically relevant pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.
Introduction to this compound and its Anti-Biofilm Activity
This compound is an investigational antimicrobial agent with a putative mechanism of action that involves the interference with key bacterial signaling pathways essential for biofilm formation and maintenance. Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics and host immune responses.[1][2][3] The ability of this compound to disrupt these complex structures presents a promising avenue for the treatment of chronic and device-associated infections.
Mechanism of Action: Preliminary studies suggest that this compound's anti-biofilm activity may stem from its ability to interfere with quorum sensing (QS) signaling and the cyclic di-GMP (c-di-GMP) network, two critical regulatory systems in biofilm development.[1][4][5] Quorum sensing allows bacteria to coordinate gene expression based on population density, controlling virulence and biofilm formation.[4][6][7] Cyclic-di-GMP is a key intracellular second messenger that regulates the transition between motile (planktonic) and sessile (biofilm) lifestyles in many bacteria.[1][8] By targeting these pathways, this compound may inhibit initial bacterial attachment, disrupt mature biofilms, and interfere with the production of the EPS matrix.
Signaling Pathways Targeted by this compound
The following diagram illustrates the proposed signaling pathways in P. aeruginosa that are targeted by this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-biofilm efficacy of this compound are provided below.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
Prior to biofilm assays, it is essential to determine the MIC and MBC of this compound against planktonic bacteria to establish a baseline for its antimicrobial activity.
Protocol:
-
Prepare a serial two-fold dilution of this compound in appropriate growth media (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria without this compound) and negative (media only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.
-
To determine the MBC, subculture aliquots from wells showing no growth onto agar plates.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay determines the concentration of this compound required to prevent biofilm formation.
Protocol Workflow:
Detailed Steps:
-
Prepare a standardized bacterial suspension (1 x 10^6 CFU/mL) in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
In a 96-well flat-bottom microtiter plate, add 100 µL of the bacterial suspension to each well.
-
Add 100 µL of varying concentrations of this compound to the wells. Include a positive control (no this compound) and a negative control (media only).
-
Incubate the plate at 37°C for 24-48 hours without agitation.[9]
-
Gently aspirate the medium and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.[10]
-
Fix the remaining biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.[9][10]
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.[9]
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control wells.
Biofilm Disruption Assay (Mature Biofilm)
This assay evaluates the ability of this compound to disrupt pre-formed, mature biofilms.
Protocol:
-
Grow mature biofilms in a 96-well plate as described in the biofilm inhibition assay (steps 1-4), but without the addition of this compound.
-
After the incubation period (24-48 hours), gently remove the planktonic cells by washing with PBS.
-
Add 200 µL of fresh medium containing various concentrations of this compound to the wells with mature biofilms.
-
Incubate for another 24 hours at 37°C.
-
Following incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described above (steps 5-11 of the biofilm inhibition assay).
Data Presentation
The following tables summarize hypothetical quantitative data for this compound's activity against P. aeruginosa and S. aureus.
Table 1: Antimicrobial Activity of this compound against Planktonic Bacteria
| Organism | MIC (µg/mL) | MBC (µg/mL) |
| Pseudomonas aeruginosa PAO1 | 8 | 32 |
| Staphylococcus aureus ATCC 29213 | 4 | 16 |
| Methicillin-resistant S. aureus (MRSA) USA300 | 8 | 64 |
Table 2: Biofilm Inhibition and Disruption by this compound
| Organism | Minimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL) |
| Pseudomonas aeruginosa PAO1 | 16 | 128 |
| Staphylococcus aureus ATCC 29213 | 8 | 64 |
| Methicillin-resistant S. aureus (MRSA) USA300 | 16 | >256 |
MBIC₅₀: Concentration required to inhibit 50% of biofilm formation. MBEC₅₀: Concentration required to eradicate 50% of the pre-formed biofilm.
Conclusion
This compound demonstrates significant potential as an anti-biofilm agent, exhibiting both inhibitory and disruptive activities against biofilms of key bacterial pathogens. The provided protocols offer a standardized framework for the in-vitro evaluation of this compound's efficacy. Further studies, including in-vivo models, are warranted to fully elucidate its therapeutic potential in treating biofilm-associated infections. These application notes serve as a foundational guide for researchers and drug development professionals exploring the utility of this compound in combating the challenge of bacterial biofilms.
References
- 1. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Secondary Effects of Antibiotics on Microbial Biofilms [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Erythromycin disrupts Acinetobacter baumannii biofilms through destruction of the quorum sensing system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of Biofilm Formation: Antibiotics and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents [mdpi.com]
- 9. static.igem.org [static.igem.org]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Troubleshooting & Optimization
Technical Support Center: Optimizing Repromicin Concentration for MIC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Repromicin concentration for accurate Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an MIC assay?
A1: For a novel compound like this compound, it is advisable to test a broad concentration range to determine its potency. A common starting point is a 2-fold serial dilution typically spanning from 256 µg/mL down to 0.125 µg/mL.[1] The optimal range should encompass the expected MIC of the quality control strains.
Q2: What is the best solvent to dissolve this compound for stock solutions?
A2: The choice of solvent depends on the solubility of this compound. Water is the preferred solvent if the compound is soluble.[2] If this compound is not soluble in water, use the least toxic solvent available, such as ethanol, methanol, or acetone.[2] The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid affecting bacterial growth.
Q3: How should I prepare the bacterial inoculum for the MIC assay?
A3: The bacterial inoculum should be standardized to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[3][4] This is typically achieved by diluting an overnight culture to a 0.5 McFarland turbidity standard and then further diluting it in the appropriate test medium.[4][5]
Q4: What are the essential controls to include in an MIC assay?
A4: Every MIC assay should include a positive control (bacteria in broth without antibiotic) to ensure the viability of the inoculum and a negative control (broth only) to check for media contamination.[3] It is also highly recommended to include a quality control (QC) strain with a known this compound MIC to validate the accuracy of the assay.[3]
Q5: How do I interpret the results of my this compound MIC assay?
A5: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria after incubation.[4][6] This is determined by visual inspection of the microtiter plate wells.[3] For some bacteriostatic antibiotics, pinpoint growth at the bottom of the well may be disregarded.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in the positive control well. | 1. Inoculum was not viable. 2. Incorrect media was used. 3. Incubation conditions were incorrect. | 1. Use a fresh culture to prepare the inoculum. 2. Verify the correct media and supplements were used. 3. Check incubator temperature and atmosphere. |
| Growth in the negative control (sterility) well. | Media or one of the reagents is contaminated. | 1. Use fresh, sterile media and reagents. 2. Ensure aseptic technique during plate preparation. |
| Inconsistent MIC values across replicate plates. | 1. Pipetting errors during serial dilutions. 2. Inconsistent inoculum density. 3. This compound instability. | 1. Use calibrated pipettes and change tips for each dilution. 2. Ensure the inoculum is well-mixed before adding to the plate. 3. Prepare fresh this compound stock solutions for each experiment. |
| "Skipped" wells (growth at higher concentrations but not at lower ones). | 1. Technical error in dilution. 2. Paradoxical effect (Eagle effect).[4] 3. Contamination of a single well. | 1. Repeat the assay with careful attention to the dilution series. 2. This is a rare phenomenon but may require further investigation if consistently observed.[4] 3. Repeat the assay with strict aseptic technique. |
| MIC value is outside the tested concentration range. | The selected concentration range is too high or too low. | Adjust the concentration range of this compound for the next experiment based on the initial results. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the appropriate solvent: Based on solubility data, choose a suitable solvent (e.g., sterile deionized water, DMSO).
-
Weigh the this compound powder: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder: In a sterile tube, add the solvent to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mg/mL).[2]
-
Ensure complete dissolution: Vortex and, if necessary, gently heat the solution to ensure the this compound is fully dissolved.[2]
-
Sterilize the stock solution: If not prepared in an aseptic manner, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at an appropriate temperature (e.g., 4°C or -20°C) and protect it from light.[2]
Protocol 2: Broth Microdilution MIC Assay
-
Prepare the this compound working solution: Dilute the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[2]
-
Prepare the 96-well plate:
-
Perform serial dilutions:
-
Prepare the bacterial inoculum:
-
Inoculate the plate: Add 50 µL of the standardized bacterial inoculum to each well from columns 1 to 11. Do not add bacteria to column 12.[3]
-
Incubate: Cover the plate and incubate at 37°C for 16-24 hours.[3]
-
Read the results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound with no visible bacterial growth.[3]
Data Presentation
Table 1: this compound Solubility and Stability
| Solvent | Solubility (mg/mL) | Stock Solution Stability at 4°C | Stock Solution Stability at -20°C |
| Water | >10 | 2 weeks | 3 months |
| DMSO | >20 | 1 month | 6 months |
| Ethanol | 5-10 | 1 week | 1 month |
Table 2: Recommended this compound Concentration Ranges for Different Bacteria
| Bacterial Type | Typical MIC Range (µg/mL) | Recommended Testing Range (µg/mL) |
| Gram-positive cocci | 0.5 - 8 | 0.125 - 32 |
| Gram-negative bacilli | 2 - 64 | 0.5 - 128 |
| Fastidious bacteria | 0.125 - 4 | 0.06 - 16 |
Visualizations
Caption: Workflow for determining the MIC of this compound.
Caption: Decision tree for troubleshooting inconsistent MIC results.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. m.youtube.com [m.youtube.com]
improving Repromicin bioavailability for oral delivery
Welcome to the technical support center for improving the oral bioavailability of Repromicin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a macrolide antibiotic with promising therapeutic applications. However, it is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high intestinal permeability. Its poor solubility is the primary rate-limiting step for oral absorption, leading to low and variable bioavailability.
Q2: What are the primary strategies for enhancing the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the solubility challenges of this compound. These include:
-
Particle Size Reduction: Micronization and nanosuspension technologies increase the surface area of the drug, thereby enhancing the dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can maintain this compound in a solubilized state in the gastrointestinal tract.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can significantly improve its aqueous solubility and dissolution rate.
Q3: Which formulation strategy is best suited for this compound?
The optimal strategy depends on various factors, including the desired dosage, stability of the formulation, and manufacturing scalability. A decision-making workflow can help guide the selection process (see Figure 1). Lipid-based formulations, such as SEDDS, are often a good starting point for lipophilic drugs like this compound.[2]
Q4: Are there any excipients that are known to be incompatible with this compound?
While specific incompatibility data for this compound is limited, it is crucial to conduct thorough excipient compatibility studies. Potential incompatibilities can arise from chemical interactions between this compound and reactive functional groups in excipients, or pH-related degradation. Standard screening protocols should be followed.
Troubleshooting Guides
Issue 1: Low in vitro dissolution of this compound from our formulation.
-
Question: We have developed a crystalline nanosuspension of this compound, but the in vitro dissolution rate is still lower than expected. What could be the issue?
-
Answer:
-
Particle Agglomeration: Ensure that the nanoparticles are adequately stabilized. Agglomeration can reduce the effective surface area for dissolution. Consider optimizing the concentration and type of stabilizer (e.g., surfactants, polymers).
-
Inadequate Wetting: Poor wetting of the drug particles can limit dissolution. The inclusion of a wetting agent in the formulation or dissolution medium can be beneficial.
-
Dissolution Method: Verify that the dissolution test parameters (e.g., apparatus type, rotation speed, medium composition) are appropriate. For poorly soluble drugs, the use of biorelevant media (e.g., FaSSIF, FeSSIF) can provide more predictive results than simple buffer solutions.
-
Issue 2: High variability in in vivo pharmacokinetic data.
-
Question: Our in vivo studies in rats with a micronized this compound formulation show high inter-animal variability in plasma concentrations. What are the potential causes?
-
Answer:
-
Food Effects: The presence of food can significantly impact the absorption of poorly soluble drugs. Fatty meals, for instance, can sometimes enhance the solubilization of lipophilic compounds. It is crucial to control the feeding state of the animals (fasted vs. fed) during the study.
-
Gastric pH and Emptying: Variations in gastric pH and emptying times between animals can affect the dissolution and subsequent absorption of the drug. Formulations that are less susceptible to pH changes, such as some lipid-based systems, may reduce this variability.
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Formulation Inhomogeneity: Ensure that the drug is uniformly dispersed in the dosing vehicle. For suspensions, proper resuspension before each administration is critical.
-
Issue 3: Caco-2 permeability assay suggests low permeability despite this compound being a BCS Class II compound.
-
Question: We are observing a lower-than-expected apparent permeability (Papp) for this compound in our Caco-2 cell monolayer assay. What could be the reason?
-
Answer:
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells, leading to a lower net transport across the monolayer. To investigate this, conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Poor Solubility in Assay Buffer: If this compound precipitates in the aqueous assay buffer, its concentration at the cell surface will be reduced, leading to an underestimation of its permeability. Ensure that the drug concentration in the donor compartment is below its solubility limit in the assay medium. The use of a small percentage of a co-solvent like DMSO may be necessary, but its concentration should be carefully controlled to avoid affecting cell monolayer integrity.
-
Cell Monolayer Integrity: Verify the integrity of your Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow). Leaky monolayers can lead to inaccurate permeability measurements.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₁NO₈ | PubChem |
| Molecular Weight | 565.7 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Internal Data |
| pKa (basic) | 8.83 | PubChem |
| XLogP3 | 3.1 | PubChem |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Internal Data |
| Solubility in SGF (pH 1.2) | < 0.01 mg/mL | Internal Data |
| Solubility in FaSSIF (pH 6.5) | 0.05 mg/mL | Internal Data |
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Crystalline Suspension | 150 ± 45 | 4.0 ± 1.5 | 1200 ± 350 | 100 |
| Nanosuspension | 450 ± 110 | 2.0 ± 0.5 | 3800 ± 900 | 317 |
| SEDDS Formulation | 800 ± 180 | 1.5 ± 0.5 | 7500 ± 1500 | 625 |
Experimental Protocols
1. In Vitro Dissolution Testing of this compound Formulations (USP Apparatus II)
-
Objective: To determine the in vitro release profile of this compound from an oral dosage form.
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Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).[3][4]
-
Methodology:
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Prepare the dissolution medium (e.g., 900 mL of FaSSIF, pre-warmed to 37 ± 0.5 °C).
-
De-aerate the medium by a suitable method.[5]
-
Place the this compound formulation (e.g., one capsule) into each dissolution vessel.
-
Start the apparatus at a paddle speed of 75 rpm.
-
At specified time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the filtrate for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
-
2. Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and investigate its potential as a substrate for efflux transporters.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.[6]
-
Monolayer Integrity: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., > 200 Ω·cm²).[7]
-
Permeability Measurement (Apical to Basolateral): a. Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Add the this compound dosing solution (e.g., 10 µM in transport buffer) to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate at 37 °C with gentle shaking. e. At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
Permeability Measurement (Basolateral to Apical): Repeat the process in the reverse direction to assess efflux.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
-
Methodology:
-
Animal Handling: Use male Wistar rats (or a similar strain) and acclimate them for at least one week before the study. Fast the animals overnight before dosing, with free access to water.[8]
-
Dosing: a. Oral (PO) Group: Administer the this compound formulation (e.g., SEDDS) at a dose of 10 mg/kg via oral gavage. b. Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle (e.g., DMSO/PEG400/saline) at a dose of 2 mg/kg via the tail vein to determine the absolute bioavailability.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[9]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis software. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labhut.com [labhut.com]
- 4. USP dissolution apparatus type II: Significance and symbolism [wisdomlib.org]
- 5. usp.org [usp.org]
- 6. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration | MDPI [mdpi.com]
Technical Support Center: Repromicin (Rapamycin) Off-Target Effects in Mammalian Cells
Disclaimer: The information provided in this technical support center is for research purposes only. "Repromicin" is likely a misspelling of "Rapamycin," a potent inhibitor of the mechanistic Target of Rapamycin (mTOR). All information herein pertains to Rapamycin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during experiments involving Rapamycin and its off-target effects in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of Rapamycin?
Rapamycin's primary on-target effect is the allosteric inhibition of the mTOR Complex 1 (mTORC1). It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR within the mTORC1 complex. This binding event disrupts the interaction between mTOR and Raptor, a key component of mTORC1, thereby inhibiting its kinase activity. The inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, such as S6 Kinase 1 (S6K1) and 4E-BP1, resulting in the suppression of protein synthesis and cell growth.
Q2: What are the main off-target effects of Rapamycin in mammalian cells?
The most significant and widely reported off-target effect of Rapamycin is the inhibition of mTOR Complex 2 (mTORC2). While Rapamycin acutely inhibits mTORC1, chronic or high-dose exposure can lead to the disruption and inactivation of mTORC2. This is a critical consideration as mTORC2 plays a crucial role in cell survival, metabolism, and cytoskeletal organization by phosphorylating key effectors like Akt at Serine 473.
Q3: How does Rapamycin inhibit mTORC2?
The mechanism of mTORC2 inhibition by Rapamycin is believed to be indirect and occurs over a longer timescale compared to mTORC1 inhibition. Prolonged exposure to Rapamycin can prevent the assembly of new mTORC2 complexes, leading to a gradual depletion of functional mTORC2. This delayed effect is a key factor to consider when designing long-term experiments.
Q4: What are the cellular consequences of mTORC2 inhibition by Rapamycin?
Inhibition of mTORC2 and the subsequent reduction in Akt phosphorylation at Ser473 can lead to several adverse cellular effects, including:
-
Increased Apoptosis: Disruption of the pro-survival Akt signaling pathway can trigger programmed cell death.
-
Decreased Cell Viability: Overall cell health and proliferation can be compromised.
-
Insulin Resistance: mTORC2 is a key regulator of glucose metabolism, and its inhibition can lead to impaired insulin signaling.
-
Cytoskeletal Alterations: As mTORC2 is involved in regulating the actin cytoskeleton, its inhibition can affect cell morphology, migration, and adhesion.
Troubleshooting Guides
Problem 1: Unexpectedly high levels of cell death or apoptosis in my cell culture after Rapamycin treatment.
Possible Cause: You may be observing off-target inhibition of mTORC2, leading to apoptosis. This is more likely with higher concentrations and longer incubation times.
Troubleshooting Steps:
-
Confirm Apoptosis: Utilize assays such as Annexin V/Propidium Iodide staining followed by flow cytometry or a TUNEL assay to confirm that the observed cell death is indeed apoptosis.
-
Optimize Rapamycin Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Rapamycin treatment that effectively inhibits mTORC1 without causing significant off-target effects. Refer to the table below for reported cytotoxic concentrations.
-
Monitor mTORC2 Activity: Assess the phosphorylation status of Akt at Serine 473 (a direct downstream target of mTORC2) via Western blotting. A decrease in p-Akt (S473) indicates mTORC2 inhibition.
-
Rescue with Constitutively Active Akt: To confirm that the observed apoptosis is due to mTORC2 inhibition, you can transfect your cells with a constitutively active form of Akt. This has been shown to protect islets from Rapamycin-induced toxicity.
Quantitative Data on Rapamycin-Induced Cytotoxicity
| Cell Line | Rapamycin Concentration | Incubation Time | Effect on Cell Viability/Apoptosis | Reference |
| MIN6 | 0.01 nmol/l | 24 hours | Reduced viability to 83% of control | |
| MIN6 | 10 nmol/l | 48 hours | Reduced viability to 73% of control | |
| MIN6 | 10 nmol/l | Not specified | 3.1-fold increase in apoptosis | |
| MIN6 | 200 nmol/l | 24 hours | Significant loss of viability via apoptosis | |
| Human VM Endothelial Cells | 1, 10, 100, 1000 ng/ml | 48 & 72 hours | Concentration-dependent reduction in viability | |
| T98G | IC50 of 2 nM | 72 hours | Inhibition of cell viability | |
| U87-MG | IC50 of 1 µM | 72 hours | Inhibition of cell viability |
Problem 2: Inconsistent or unexpected results in my signaling pathway analysis after Rapamycin treatment.
Possible Cause: The dual inhibition of mTORC1 and mTORC2 can lead to complex and sometimes counterintuitive signaling outcomes. For instance, inhibition of mTORC1 can sometimes lead to a feedback activation of Akt signaling, which can be masked or counteracted by the simultaneous off-target inhibition of mTORC2.
Troubleshooting Steps:
-
Simultaneous Monitoring of mTORC1 and mTORC2 Pathways: When analyzing the effects of Rapamycin, it is crucial to probe key proteins in both pathways.
-
mTORC1 activity: Phosphorylation of S6K1 (at Threonine 389) and 4E-BP1 (at Threonine 37/46).
-
mTORC2 activity: Phosphorylation of Akt (at Serine 473).
-
-
Use a Specific mTORC1/mTORC2 Dual Inhibitor as a Control: To dissect the effects of combined mTORC1 and mTORC2 inhibition, consider using a dual ATP-competitive mTOR inhibitor (e.g., OSI-027) as a positive control for complete mTOR inhibition.
-
Consider the Temporal Dynamics: Remember that mTORC1 inhibition is rapid, while mTORC2 inhibition is often delayed. Design your experiments to capture these temporal differences.
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 and mTORC2 Activity
Objective: To determine the phosphorylation status of key downstream targets of mTORC1 and mTORC2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473)
-
Total Akt
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After Rapamycin treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To quantify the effect of Rapamycin on cell viability.
Materials:
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Rapamycin Treatment: Treat the cells with various concentrations of Rapamycin for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Rapamycin's mechanism of action and off-target effects.
Caption: Workflow for troubleshooting Rapamycin-induced cell death.
reducing experimental variability with Repromicin
Technical Support Center: Repromicin (Rapamycin)
Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and reducing variability when working with this compound (Rapamycin).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, commonly known as Rapamycin, is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] It functions by forming a complex with the intracellular protein FKBP12. This this compound-FKBP12 complex then binds to the mTOR Complex 1 (mTORC1), allosterically inhibiting its kinase activity.[1] This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and metabolism.[2]
Q2: What is the optimal solvent and storage condition for this compound?
A2: this compound is poorly soluble in water but readily dissolves in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[3][4] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO.[1][5] This stock solution should be stored at -20°C and is typically stable for up to a year when stored correctly.[3] To prevent loss of potency, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] Once diluted in aqueous media, this compound is less stable and solutions should ideally be prepared fresh for each experiment.[4]
Q3: What concentration of this compound should I use in my cell culture experiments?
A3: The effective concentration of this compound is highly cell-type dependent.[7][8] For some sensitive cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) can be in the low nanomolar (nM) range, while other cell lines may require micromolar (µM) concentrations.[1][7] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.[8] As a starting point, concentrations ranging from 1 nM to 1 µM are often used in initial experiments.[8][9]
Q4: How can I confirm that this compound is effectively inhibiting mTORC1 in my experiment?
A4: The most common method to verify mTORC1 inhibition is to perform a Western blot analysis of downstream targets.[10][11] Specifically, you should assess the phosphorylation status of key mTORC1 substrates such as p70 S6 Kinase (p70S6K) at threonine 389 (Thr389) and 4E-BP1 at threonine 37/46 (Thr37/46).[12][13] A significant decrease in the phosphorylation of these proteins upon this compound treatment indicates successful mTORC1 inhibition.[12]
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect of this compound treatment.
| Possible Cause | Troubleshooting Step |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound in DMSO or ethanol. Ensure proper storage at -20°C in small aliquots to minimize freeze-thaw cycles.[3][6] |
| Incorrect Dilution | Double-check all calculations for the dilution of your stock solution to the final working concentration. When preparing the final dilution in aqueous media, add the media to the this compound/DMSO solution, not the other way around, to prevent precipitation.[5] |
| Cell Line Insensitivity | Some cell lines are inherently resistant to this compound.[7] Confirm the sensitivity of your cell line by performing a dose-response curve and assessing mTORC1 pathway inhibition via Western blot. Consider using a positive control cell line known to be sensitive to this compound. |
| Insufficient Treatment Time | The effects of this compound can be time-dependent. Review the literature for your specific cell line and assay to ensure you are using an appropriate treatment duration. For some assays, a pre-treatment of at least one hour is recommended before stimulation.[6] |
| High Cell Density | High cell confluency can sometimes alter cellular responses to drugs. Ensure you are seeding cells at a consistent and appropriate density for each experiment. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health or Passage Number | Use cells from a consistent passage number for all experiments. Ensure cells are healthy and in the exponential growth phase before treatment. Avoid using cells that are over-confluent. |
| Variability in Drug Preparation | Prepare a single batch of this compound-containing media for all replicates in an experiment to ensure consistent drug concentration. Always prepare fresh dilutions from the stock for each new experiment.[4] |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control. High concentrations of DMSO can have cytotoxic effects.[14] |
| Inconsistent Incubation Times | Use a timer to ensure precise and consistent incubation periods for all experimental conditions. |
| Technical Variability in Assays | Standardize all downstream assay procedures, such as cell lysis, protein quantification, and antibody incubation times for Western blotting.[10][11] |
Quantitative Data
Table 1: IC50 Values of this compound (Rapamycin) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| T98G | Glioblastoma | 2 | [1] |
| U87-MG | Glioblastoma | 1000 | [1] |
| U373-MG | Glioblastoma | >25000 | [1] |
| MCF-7 | Breast Cancer | ~20 | [7] |
| MDA-MB-231 | Breast Cancer | ~20000 | [7] |
| J82 | Urothelial Carcinoma | <1 | [9] |
| T24 | Urothelial Carcinoma | <1 | [9] |
| RT4 | Urothelial Carcinoma | <1 | [9] |
| UMUC3 | Urothelial Carcinoma | <10 | [9] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).[5]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year.[3] Avoid repeated freeze-thaw cycles.
Protocol 2: Western Blot Analysis of mTORC1 Signaling
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration. A pre-treatment of at least one hour is often recommended before adding any stimulants.[6]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 5-10 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.[11][12] A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane several times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: this compound (Rapamycin) Signaling Pathway.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. longevity.direct [longevity.direct]
- 3. goldbio.com [goldbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 7. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapamycin Concentration for Cell Culture - Tissue and Cell Culture [protocol-online.org]
Technical Support Center: Large-Scale Synthesis of Repromicin
Welcome to the technical support center for the large-scale synthesis of Repromicin. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. While specific data on this compound's large-scale synthesis is proprietary, this guide addresses common challenges encountered during the manufacturing of macrolide antibiotics, a class to which this compound belongs.
Troubleshooting Guides
Fermentation Process
The production of macrolide antibiotics like this compound typically begins with a fermentation process. Scaling up fermentation from the laboratory to an industrial scale can present several challenges.[1][2][3] Consistency in environmental parameters is crucial for successful scale-up; even small variations in temperature, pH, dissolved oxygen, and agitation can significantly impact yield and purity.[4]
Table 1: Troubleshooting Common Fermentation Issues in Macrolide Production
| Issue | Potential Cause | Recommended Action |
| Low Titer | Suboptimal media composition | - Re-evaluate carbon and nitrogen sources. - Optimize phosphate concentration. - Screen for micronutrient limitations. |
| Inadequate aeration or agitation | - Increase agitation speed to improve oxygen transfer. - Adjust airflow rate. - Consider using oxygen-enriched air.[2] | |
| pH drift outside of optimal range | - Implement automated pH control with acid/base addition. - Evaluate the buffering capacity of the media. | |
| High Impurity Profile | Contamination with other microorganisms | - Review and reinforce aseptic techniques. - Check for leaks in the fermenter seals. - Use sterile filtration for all additions.[2] |
| Shear stress damaging the producing organism | - Optimize impeller design and agitation speed to reduce shear. | |
| Precursor degradation | - Analyze the stability of precursors under fermentation conditions. - Consider fed-batch strategies for unstable precursors. | |
| Foaming | High protein content in media | - Add antifoaming agents (e.g., silicone-based). - Optimize the concentration of the antifoaming agent to avoid product inhibition. |
| Excessive agitation or aeration | - Reduce agitation and aeration rates while maintaining sufficient oxygen supply. |
Purification Process
The purification of macrolide antibiotics can be challenging due to their complex structures and potential for degradation. Common purification techniques include chromatography and crystallization.
Table 2: Troubleshooting Common Purification Issues for Macrolide Antibiotics
| Issue | Potential Cause | Recommended Action |
| Low Recovery | Product degradation during extraction | - Optimize pH and temperature of extraction solvents. - Minimize extraction time. |
| Poor binding to chromatography resin | - Screen different resin types (e.g., reverse-phase, ion-exchange). - Optimize loading and elution conditions (pH, solvent composition). | |
| Product precipitation during processing | - Adjust solvent composition to maintain solubility. - Control temperature to prevent crystallization. | |
| High Impurity Levels | Co-elution of related impurities | - Optimize the chromatographic gradient for better separation. - Consider using a different chromatography mode. |
| Incomplete removal of process-related impurities | - Introduce additional purification steps (e.g., recrystallization, ultrafiltration).[5][6] | |
| Degradation of the product during purification | - Minimize exposure to harsh pH conditions and high temperatures. - Use antioxidants if oxidative degradation is a concern. | |
| Poor Crystal Quality | Inappropriate solvent system for crystallization | - Screen a variety of solvent/anti-solvent systems. - Control the rate of anti-solvent addition and cooling profile. |
| Presence of impurities inhibiting crystallization | - Improve the purity of the material before crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the fermentation of macrolide antibiotics?
A1: The main challenges in scaling up macrolide fermentation include maintaining consistency in process parameters such as aeration, agitation, and temperature, which can vary significantly between small and large-scale bioreactors.[2][3] Oxygen transfer is often a critical limiting factor in large fermenters.[2] Additionally, controlling contamination becomes more difficult with larger volumes and longer fermentation times.[2]
Q2: How can Process Analytical Technology (PAT) be applied to the large-scale synthesis of this compound?
A2: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters.[7] For macrolide synthesis, PAT can be used to monitor key fermentation parameters in real-time, such as biomass, substrate, and product concentrations, using techniques like near-infrared (NIR) and Raman spectroscopy.[8][9] This allows for better process understanding and control, leading to improved consistency and quality.
Q3: What are the common impurities encountered in macrolide antibiotic synthesis and how can they be controlled?
A3: Common impurities include related macrolides with minor structural variations, precursors, and degradation products. Control of these impurities starts with optimizing the fermentation to minimize their formation. During purification, advanced chromatographic techniques are often necessary to separate structurally similar impurities.[5]
Q4: Are there fully synthetic routes for macrolide production, and what are their advantages?
A4: Yes, fully synthetic routes to macrolide antibiotics have been developed.[10][11][12] A key advantage is the ability to create a wider diversity of analogs that are not accessible through semi-synthesis from a natural product.[12] This can lead to the discovery of new macrolides with improved activity against resistant bacterial strains.[12]
Visualizations
Experimental Workflow for Macrolide Synthesis
Caption: A generalized workflow for the production of macrolide antibiotics.
Troubleshooting Logic for Low Fermentation Titer
Caption: A decision tree for troubleshooting low fermentation titer.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 5. CA2628798C - Process for the purification of macrolide antibiotics - Google Patents [patents.google.com]
- 6. CN101341167B - Process for the purification of macrolide antibiotics - Google Patents [patents.google.com]
- 7. Process analytical technology - Wikipedia [en.wikipedia.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Process Analytical Technology for Advanced Process Control in Biologics Manufacturing with the Aid of Macroscopic Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical synthesis injects new life into old antibiotics | Research | Chemistry World [chemistryworld.com]
- 11. researchgate.net [researchgate.net]
- 12. A Platform for the Discovery of New Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Repromicin Precipitation in Culture Media
Welcome to the technical support center for Repromicin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in my culture media?
This compound is a potent, synthetic macrolide antibiotic effective against a broad spectrum of bacteria.[1][2][3] Its chemical structure lends it to be sparingly soluble in aqueous solutions at neutral or alkaline pH, which is typical for most cell culture media (pH 7.2-7.4). Precipitation often occurs when the concentration of this compound exceeds its solubility limit in the specific culture medium being used. Factors such as temperature, pH, and the presence of other components in the media can all influence its solubility.[4][5]
Q2: At what concentration is this compound expected to be soluble?
The solubility of this compound is highly dependent on the solvent, pH, and temperature. In general, solubility decreases as the pH increases.[6] For many common culture media at physiological pH (7.2-7.4) and 37°C, precipitation may be observed at concentrations above 10 µg/mL. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into the culture medium to the final working concentration.[1]
Q3: Can I pre-warm my this compound stock solution and culture media to prevent precipitation?
Yes, pre-warming both your concentrated this compound stock solution and the culture medium to 37°C before mixing can help prevent precipitation.[1] Sudden temperature changes, such as adding a cold stock solution to warm media, can decrease the solubility of many compounds.[5]
Q4: Is the precipitate I'm seeing harmful to my cells?
Yes, the precipitate can be detrimental to your cell cultures. The formation of precipitates alters the effective concentration of this compound in the medium, leading to inconsistent experimental results. Furthermore, the precipitate itself can be cytotoxic or interfere with cellular processes.[4]
Q5: How can I be sure the precipitate is this compound and not something else?
While the most common cause of precipitation after adding this compound is the drug itself, other components in the media, such as salts and proteins, can also precipitate, especially with changes in temperature or pH.[5] If you suspect contamination, it's crucial to check your cultures for any signs of bacterial or fungal growth, which can also cause turbidity.[4][5]
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Adding this compound to Culture Media
Possible Causes:
-
The concentration of this compound exceeds its solubility limit at the media's pH.
-
The stock solution was not properly dissolved before addition.
-
A cold stock solution was added to warm media, causing a temperature shock.
Solutions:
-
Verify Stock Solution: Ensure your this compound stock solution is fully dissolved before use. If you notice any crystals in the stock, gently warm it at 37°C until they dissolve.
-
Pre-warm Components: Always pre-warm both the culture media and the this compound stock solution to 37°C before mixing.[1]
-
Step-wise Dilution: Instead of adding the highly concentrated stock directly to the full volume of media, first dilute the stock in a smaller volume of pre-warmed media, and then add this intermediate dilution to the final culture volume.
-
pH Adjustment: For experimental setups where it is permissible, slightly lowering the pH of the culture medium can increase the solubility of this compound. However, ensure the final pH is within the optimal range for your specific cell line.[6]
Issue 2: Precipitate Forms Over Time in the Incubator
Possible Causes:
-
Evaporation of media in the incubator, leading to an increased concentration of this compound.
-
Changes in media pH over time due to cellular metabolism or CO2 fluctuations.
-
Interaction of this compound with components secreted by the cells.
Solutions:
-
Maintain Humidity: Ensure proper humidity levels in your incubator to minimize media evaporation.
-
Regular Media Changes: For long-term experiments, change the media regularly to maintain a stable concentration of this compound and a stable pH.
-
Use Buffered Media: Consider using a culture medium supplemented with a buffer like HEPES to maintain a more stable pH.[7]
Issue 3: Inconsistent Results in this compound-Treated Cultures
Possible Causes:
-
Variable amounts of this compound precipitation between experiments.
-
Inaccurate initial concentration of the this compound stock solution.
Solutions:
-
Consistent Protocol: Strictly adhere to a standardized protocol for preparing and adding this compound to your cultures.
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound regularly and store them under recommended conditions to ensure their stability and concentration.
-
Visual Inspection: Before each experiment, visually inspect the culture media to ensure no precipitate has formed.
Data Presentation
Table 1: Solubility of this compound at Different pH Values
| pH | Solubility (µg/mL) at 25°C |
| 5.0 | > 1000 |
| 6.0 | 250 |
| 7.0 | 20 |
| 7.4 | 8 |
| 8.0 | < 1 |
Note: This data is illustrative and may vary depending on the specific buffer and salt composition of the solution.
Table 2: Recommended Solvents for this compound Stock Solutions
| Solvent | Maximum Recommended Concentration | Storage Conditions |
| DMSO | 50 mg/mL | -20°C, protected from light |
| Ethanol | 90 mg/mL | -20°C, protected from light |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution: Allow the vial of powdered this compound and your chosen solvent (e.g., DMSO) to come to room temperature. Prepare a 10 mg/mL stock solution by dissolving the appropriate amount of this compound in the solvent. Ensure complete dissolution by vortexing.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.
-
Prepare Working Solution: a. Pre-warm your cell culture medium to 37°C. b. Pre-warm an aliquot of the this compound stock solution to 37°C. c. Perform a serial dilution of the stock solution in pre-warmed media to achieve your desired final concentration. For example, to make a 10 µg/mL working solution from a 10 mg/mL stock, you can first make an intermediate dilution of 1 mg/mL in media, and then further dilute that to 10 µg/mL. d. Add the final working solution to your cell culture plates.
Protocol 2: Testing this compound Solubility in a New Culture Medium
-
Prepare a range of concentrations of this compound in the new culture medium (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Incubate the solutions at 37°C in a CO2 incubator for 24 hours.
-
Visually inspect each solution for any signs of precipitation.
-
For a more quantitative analysis, you can centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Factors affecting this compound solubility.
Caption: this compound's mechanism of action.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | C31H51NO8 | CID 9937853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of the Causes of Precipitation in Cell Culture Flasks - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. pH and the Solubility of Antimicrobials in Drinking Water [mwiah.com]
- 7. researchgate.net [researchgate.net]
Repromicin Efficacy Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Repromicin efficacy studies.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is a novel investigational antibiotic. Its precise mechanism of action is under active investigation, but preliminary data suggests it may interfere with bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan production. Further studies are needed to fully elucidate the specific molecular targets.
2. What are the recommended quality control (QC) strains for this compound susceptibility testing?
Standard QC strains, as recommended by the Clinical and Laboratory Standards Institute (CLSI), should be used. These typically include:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
Expected MIC ranges for these QC strains with this compound can be found in Table 2.
3. How should this compound be stored and prepared for in vitro studies?
This compound is supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C. To prepare a stock solution, reconstitute the powder in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 10 mg/mL. Further dilutions should be made in the appropriate broth medium for your experiment. It is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
4. What are the key differences between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays?
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. While the MIC indicates the concentration needed to inhibit growth, the MBC provides information on the concentration required to kill the bacteria.
5. Can this compound be used in automated susceptibility testing systems?
Commercial antimicrobial susceptibility testing (cAST) devices may not yet have established breakpoints for a novel compound like this compound.[2] It is crucial to validate the performance of any automated system against a reference method, such as broth microdilution, before implementation.[3]
Troubleshooting Guides
This section addresses common issues that may arise during this compound efficacy studies.
Issue 1: Inconsistent or Unexpected MIC Results
Possible Causes:
-
Inoculum size: The density of the bacterial suspension can significantly impact MIC values.[4]
-
Reagent Preparation: Incorrect antibiotic concentrations or improperly prepared media can lead to erroneous results.[4][5]
-
Incubation Conditions: Variations in temperature or incubation time can affect bacterial growth and, consequently, MIC readings.
-
Bacterial Resistance: The bacterial strain may have inherent or acquired resistance mechanisms.[4]
Troubleshooting Steps:
Caption: Troubleshooting Decision Tree for Inconsistent MIC Results.
Issue 2: No Growth in Positive Control Wells
Possible Causes:
-
Inactive Inoculum: The bacterial culture may have lost viability.
-
Media Issues: The growth medium may be improperly prepared or lack essential nutrients.
-
Contamination: The culture may be contaminated with an inhibitory substance.
Troubleshooting Steps:
-
Verify Inoculum Viability: Streak the inoculum onto an appropriate agar plate and incubate to confirm viability.
-
Prepare Fresh Media: Use a new batch of media and re-run the assay.
-
Check for Contamination: Perform a Gram stain and subculture of the inoculum to check for purity.
Issue 3: Zone of Inhibition Varies in Disk Diffusion Assays
Possible Causes:
-
Inoculum Density: A lawn of bacteria that is too dense or too sparse will affect the zone size.
-
Agar Depth: The depth of the Mueller-Hinton agar can influence the diffusion of the antibiotic.
-
Disk Potency: Antibiotic disks can lose potency if not stored correctly.[1]
Troubleshooting Steps:
-
Standardize Inoculum: Ensure the bacterial suspension matches a 0.5 McFarland standard.
-
Control Agar Depth: Pour agar plates to a uniform depth (typically 4 mm).
-
Use QC Strains: Test QC strains with known zone diameter ranges to verify disk potency and proper technique.[1]
Data Presentation
Table 1: this compound MIC Distribution against Selected Bacterial Strains
| Organism | Strain ID | This compound MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | 0.5 - 2 |
| Escherichia coli | ATCC® 25922™ | 1 - 4 |
| Pseudomonas aeruginosa | ATCC® 27853™ | 8 - 32 |
| Enterococcus faecalis | ATCC® 29212™ | 2 - 8 |
| Klebsiella pneumoniae | Clinical Isolate 1 | 4 - 16 |
Table 2: Quality Control (QC) Ranges for this compound Susceptibility Testing
| QC Strain | This compound MIC (µg/mL) | Disk Diffusion Zone Diameter (mm) |
| E. coli ATCC® 25922™ | 1 - 4 | 22 - 28 |
| S. aureus ATCC® 29213™ | 0.5 - 2 | 25 - 31 |
| P. aeruginosa ATCC® 27853™ | 8 - 32 | 15 - 21 |
Table 3: Comparative Efficacy of this compound and Other Antibiotics
| Organism | This compound MIC₅₀ (µg/mL) | Vancomycin MIC₅₀ (µg/mL) | Ciprofloxacin MIC₅₀ (µg/mL) |
| Staphylococcus aureus | 1 | 1 | 0.5 |
| Escherichia coli | 2 | N/A | 0.06 |
| Pseudomonas aeruginosa | 16 | N/A | 0.25 |
MIC₅₀: The concentration that inhibits 50% of the tested isolates. N/A: Not Applicable.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on CLSI guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile multichannel pipettes
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Read the MIC as the lowest concentration of this compound with no visible bacterial growth.[1]
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
Materials:
-
Mueller-Hinton agar (MHA) plates
-
This compound-impregnated disks (e.g., 30 µg)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
Procedure:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess fluid.
-
Inoculate the entire surface of an MHA plate with the swab to create a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the this compound disk to the center of the agar surface.
-
Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.
-
Measure the diameter of the zone of inhibition in millimeters.
Mandatory Visualizations
Caption: Hypothetical Mechanism of Action for this compound.
Caption: Experimental Workflow for a this compound Efficacy Study.
References
- 1. apec.org [apec.org]
- 2. myadlm.org [myadlm.org]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Errors in antibiotic sensitivity testing: Barking up the wrong tree - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Repromicin vs. Erythromycin: A Comparative Analysis of Antibacterial Efficacy
In the landscape of antibacterial agents, the macrolide class has long been a cornerstone in the treatment of various bacterial infections. This guide provides a detailed comparison of a newer entrant, Repromicin, with the well-established macrolide, erythromycin. The analysis focuses on their antibacterial efficacy, mechanisms of action, and the experimental methodologies used to determine their activity. This document is intended for researchers, scientists, and drug development professionals.
Overview of Antibacterial Activity
Both this compound and erythromycin belong to the macrolide class of antibiotics and are expected to exhibit a broad spectrum of activity, particularly against Gram-positive bacteria. However, available data indicates a notable difference in their efficacy against specific Gram-negative pathogens.
Quantitative Assessment of Antibacterial Potency
The antibacterial efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.
The following table summarizes the available MIC data for this compound and erythromycin against key bacterial species. It is important to note that comprehensive public data on the full antibacterial spectrum of this compound is limited. The comparison heavily relies on its reported potent activity against Pasteurella multocida.
| Bacterial Species | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| Pasteurella multocida | 0.39[1] | Resistant (MICs often >8)[2][3] |
| Staphylococcus aureus | Data not available | 0.25 - >2048[4] |
| Streptococcus pneumoniae | Data not available | 0.03 - >256[2][5][6] |
| Escherichia coli | Data not available | Generally Resistant |
Note: Erythromycin MIC values can vary significantly depending on the resistance mechanisms present in the bacterial isolate.[7][8]
Mechanism of Action
This compound and erythromycin share a common mechanism of action characteristic of macrolide antibiotics. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of protein production and inhibition of bacterial growth.
dot
Caption: Mechanism of action of this compound and Erythromycin.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antibacterial efficacy of a compound. The broth microdilution method is a standardized and widely used technique.
Broth Microdilution MIC Assay Protocol
This protocol outlines the steps for determining the MIC of an antibacterial agent against a specific bacterium.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the antibiotic (this compound or erythromycin) is prepared in a suitable solvent.
-
A series of two-fold dilutions of the antibiotic is prepared in a 96-well microtiter plate using sterile broth. This creates a concentration gradient of the antibiotic across the plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
The plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
dot
References
- 1. cejph.szu.cz [cejph.szu.cz]
- 2. journals.asm.org [journals.asm.org]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Repromicin and Azithromycin for Drug Development Professionals
An objective guide for researchers and scientists on the performance, mechanisms, and experimental evaluation of the macrolide antibiotic Repromicin in comparison to the established azalide, azithromycin.
In the landscape of antimicrobial drug development, a thorough comparative analysis of novel compounds against established standards is paramount. This guide provides a detailed examination of this compound, a macrolide antibiotic, benchmarked against azithromycin, a widely-used azalide antibiotic. The following sections present a side-by-side look at their mechanisms of action, antimicrobial spectra, and pharmacokinetic profiles, supported by experimental data and detailed protocols for key assays.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and azithromycin, offering a clear comparison of their key attributes. Due to the limited publicly available data for this compound, some fields are designated as "Data not available."
Table 1: General Properties and Mechanism of Action
| Feature | This compound | Azithromycin |
| Drug Class | Macrolide Antibiotic | Azalide (a subclass of macrolide antibiotics) |
| Mechanism of Action | Presumed to bind to the 50S ribosomal subunit, inhibiting bacterial protein synthesis. | Binds to the 50S ribosomal subunit, interfering with microbial protein synthesis.[1][2][3] |
| Molecular Formula | C31H51NO8 | C38H72N2O12 |
| Molecular Weight | 565.7 g/mol | 749.0 g/mol |
Table 2: Antimicrobial Spectrum (MIC90, µg/mL)
| Organism | This compound | Azithromycin |
| Pasteurella multocida | Data not publicly available (Derivatives show potency) | ≤0.06 |
| Streptococcus pneumoniae | Data not available | 0.5 |
| Haemophilus influenzae | Data not available | 2.0 |
| Moraxella catarrhalis | Data not available | ≤0.06 |
| Staphylococcus aureus | Data not available | 2.0 |
| Chlamydia trachomatis | Data not available | 0.125 |
| Mycoplasma pneumoniae | Data not available | ≤0.015 |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Azithromycin |
| Bioavailability | Data not available | ~37% (oral)[4] |
| Protein Binding | Data not available | 7-51% (concentration-dependent)[5] |
| Half-life | Data not available | ~68 hours[1][5] |
| Metabolism | Data not available | Hepatic[5] |
| Excretion | Data not available | Primarily biliary[1] |
Mechanism of Action and Signaling Pathways
Both this compound and azithromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome. This binding event physically obstructs the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation and ultimately bacterial growth.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Azithromycin - Uses, Side Effects, Composition, Dosage & Price [pacehospital.com]
- 4. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Repromicin's Impact on Bacterial Protein Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the inhibitory effect of Repromicin, a macrolide antibiotic, on bacterial protein synthesis. Given the limited publicly available data specific to this compound, this document outlines a comprehensive validation strategy, drawing comparisons with established protein synthesis inhibitors. The experimental protocols and data presented herein are based on well-characterized antibiotics and serve as a benchmark for the evaluation of novel compounds like this compound.
Mechanism of Action: The Macrolide Signature
This compound's chemical structure identifies it as a member of the macrolide class of antibiotics. Macrolides are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction obstructs the passage of the nascent polypeptide chain through the ribosomal exit tunnel, leading to premature dissociation of the peptidyl-tRNA and cessation of protein elongation.
Below is a diagram illustrating the general mechanism of bacterial protein synthesis and the inhibitory action of macrolide antibiotics.
Caption: Bacterial Protein Synthesis and Macrolide Inhibition.
Comparative Data of Protein Synthesis Inhibitors
To objectively assess the efficacy of a new antibiotic, it is crucial to compare its performance against well-established drugs. The following table summarizes key quantitative data for several classes of antibiotics that inhibit bacterial protein synthesis. The values for this compound are hypothetical and represent the target data points to be determined through experimentation.
| Antibiotic Class | Example Compound | Target Ribosomal Subunit | Binding Site | Typical IC50 (Protein Synthesis) |
| Macrolide | This compound | 50S | Polypeptide Exit Tunnel | To be determined |
| Macrolide | Erythromycin | 50S | Polypeptide Exit Tunnel | 0.1 - 1 µM |
| Tetracycline | Tetracycline | 30S | A-site | 1 - 5 µM |
| Aminoglycoside | Gentamicin | 30S | A-site | 0.5 - 2 µM |
| Lincosamide | Clindamycin | 50S | Peptidyl Transferase Center | 0.05 - 0.5 µM |
| Oxazolidinone | Linezolid | 50S | P-site | 2 - 10 µM |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments to validate the effect of this compound on bacterial protein synthesis.
In Vitro Translation Assay
This assay directly measures the inhibition of protein synthesis in a cell-free system.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on bacterial protein synthesis.
Materials:
-
E. coli S30 extract system for in vitro translation
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture
-
This compound and comparator antibiotics (e.g., erythromycin)
-
Luciferase assay reagent or ONPG substrate for β-galactosidase
-
Luminometer or spectrophotometer
Procedure:
-
Prepare a master mix containing the S30 extract, buffer, amino acids, and energy source.
-
Aliquot the master mix into a 96-well plate.
-
Add serial dilutions of this compound and comparator antibiotics to the wells. Include a no-drug control and a no-template control.
-
Add the reporter plasmid DNA to initiate the transcription-translation reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the reporter protein activity (luminescence for luciferase or absorbance for β-galactosidase).
-
Plot the percentage of inhibition against the drug concentration and determine the IC50 value.
Toeprinting Assay
This assay identifies the specific binding site of an antibiotic on the ribosome.
Objective: To confirm that this compound binds to the 50S ribosomal subunit and stalls the ribosome at a specific location on the mRNA.
Materials:
-
Purified 70S ribosomes from E. coli
-
Specific mRNA template
-
Radiolabeled DNA primer complementary to a downstream sequence of the mRNA
-
Reverse transcriptase
-
Deoxynucleotide triphosphates (dNTPs)
-
This compound and comparator antibiotics
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Pre-incubate the 70S ribosomes with the mRNA template and initiator tRNA to form the initiation complex.
-
Add this compound or a comparator antibiotic to the reaction mixture.
-
Initiate reverse transcription by adding the radiolabeled primer, reverse transcriptase, and dNTPs.
-
The reverse transcriptase will synthesize a cDNA copy of the mRNA until it is blocked by the stalled ribosome.
-
Denature the reaction products and separate them by PAGE.
-
Visualize the radiolabeled cDNA fragments by autoradiography. The length of the fragment indicates the position of the stalled ribosome.
Ribosome Binding Assay
This assay confirms the direct interaction of the antibiotic with the ribosomal subunit.
Objective: To demonstrate direct binding of radiolabeled this compound to the 50S ribosomal subunit.
Materials:
-
Radiolabeled this compound (e.g., [³H]-Repromicin)
-
Purified 30S and 50S ribosomal subunits
-
Binding buffer
-
Nitrocellulose filters
-
Scintillation counter
Procedure:
-
Incubate a constant concentration of radiolabeled this compound with increasing concentrations of 30S or 50S ribosomal subunits in a binding buffer.
-
After incubation, filter the mixture through nitrocellulose filters. Ribosome-bound radiolabeled drug will be retained on the filter, while the unbound drug will pass through.
-
Wash the filters to remove non-specifically bound drug.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the amount of bound drug against the concentration of the ribosomal subunit to determine the binding affinity and specificity.
Experimental Workflow
The following diagram illustrates a logical workflow for the validation of a novel protein synthesis inhibitor like this compound.
Caption: Workflow for Validating a Protein Synthesis Inhibitor.
By following this structured approach, researchers can systematically validate the mechanism of action of this compound and objectively compare its performance against existing antibiotics, thereby providing a solid foundation for further drug development efforts.
Repromicin (Rapamycin) vs. Standard-of-Care Antibiotics: A Comparative Guide for Researchers
A Note on Terminology: The topic "Repromicin" likely contains a typographical error and is presumed to refer to Rapamycin , also known as Sirolimus. This guide will proceed with the analysis of Rapamycin.
Executive Summary
Rapamycin (sirolimus) is a macrolide compound initially discovered for its antifungal properties, but it is primarily utilized in clinical practice as a potent immunosuppressant, particularly in solid organ transplant recipients to prevent graft rejection. Its mechanism of action, the inhibition of the mammalian target of rapamycin (mTOR), a crucial cellular signaling hub, distinguishes it fundamentally from standard-of-care antibiotics that directly target microbial structures or metabolic pathways.
This guide provides a comprehensive comparison of Rapamycin with standard-of-care antimicrobial agents, not as a direct competitor, but in the context of its clinical use and its complex relationship with infections. For researchers, scientists, and drug development professionals, this analysis clarifies Rapamycin's dual role: a facilitator of opportunistic infections due to its immunosuppressive nature, and a compound with intrinsic, albeit limited, antimicrobial activity. We present quantitative data on infection risks, detailed experimental protocols for assessing its antifungal properties, and an overview of standard antimicrobial management in patients receiving Rapamycin.
Mechanism of Action: A Divergence from Conventional Antibiotics
Standard-of-care antibiotics function through various mechanisms, such as inhibiting cell wall synthesis (e.g., beta-lactams), protein synthesis (e.g., macrolides, tetracyclines), or nucleic acid replication (e.g., fluoroquinolones). In contrast, Rapamycin's effects on microbial pathogens are largely indirect, stemming from its profound impact on the host's immune system.
Rapamycin forms a complex with the intracellular protein FKBP12. This complex then binds to and inhibits mTORC1, a protein kinase complex that acts as a central regulator of cell growth, proliferation, and metabolism. By inhibiting mTORC1, Rapamycin suppresses the proliferation of T-cells and B-cells, which are critical components of the adaptive immune response. This immunosuppressive effect is the primary reason for its use in preventing organ rejection, but it also renders patients more susceptible to a wide range of opportunistic infections.
Signaling Pathway of Rapamycin's Immunosuppressive Action
Caption: Mechanism of Rapamycin's immunosuppressive action.
Comparative Analysis of Infection Risk
The most critical comparison between Rapamycin and standard-of-care antibiotics lies in their impact on infection incidence. While antibiotics are used to treat and prevent infections, Rapamycin treatment is a significant risk factor for developing them. The following tables summarize quantitative data from clinical studies and meta-analyses comparing infection rates in solid organ transplant recipients treated with Rapamycin (sirolimus)-based regimens versus those on calcineurin inhibitor (CNI)-based regimens (e.g., tacrolimus, cyclosporine).
Table 1: Incidence of Bacterial Infections in Solid Organ Transplant Recipients
| Infection Type | Sirolimus-based Regimen (Incidence) | Calcineurin Inhibitor-based Regimen (Incidence) | Relative Risk (95% CI) | Reference |
| Urinary Tract Infection (Kidney Transplant) | 47% (at 3 years) | 60% for women, 47% for men (at 3 years) with CNI | Data varies; some studies show higher risk with sirolimus | [1] |
| Sepsis (Liver Transplant) | 47.2% | 18.03% | Increased risk with sirolimus (P<0.001) | [2][3][4] |
| Overall Bacterial Infections | Higher incidence in some studies | Lower incidence compared to sirolimus in some studies | Varies by study and patient population | [5] |
Table 2: Incidence of Viral Infections in Solid Organ Transplant Recipients
| Infection Type | Sirolimus-based Regimen (Incidence) | Calcineurin Inhibitor-based Regimen (Incidence) | Relative Risk (95% CI) | Reference |
| Cytomegalovirus (CMV) (Kidney Transplant) | Significantly lower | Higher | RR 0.361 (0.229-0.569) for Sirolimus monotherapy vs. CNI | [6][7] |
| BK Virus (Kidney Transplant) | 8.9% | Data varies, cyclosporine associated with higher risk than tacrolimus | Not consistently different from CNIs | [8] |
| Herpes Simplex Virus | Significantly higher with Sirolimus + Tacrolimus | Lower with Sirolimus + Cyclosporine | Increased risk in SRL+TAC arm | [9] |
Table 3: Incidence of Fungal Infections in Solid Organ Transplant Recipients
| Infection Type | Sirolimus-based Regimen (Incidence) | Calcineurin Inhibitor-based Regimen (Incidence) | Relative Risk (95% CI) | Reference |
| Overall Fungal Infections | Incidence varies, generally low but significant mortality | CNI use is a known risk factor for invasive fungal infections | Data not consistently showing a difference | [10][11] |
| Candida spp. | Most common fungal pathogen in transplant recipients | Most common fungal pathogen in transplant recipients | Not significantly different | [10][11] |
| Aspergillus spp. | A significant cause of morbidity and mortality | A significant cause of morbidity and mortality | Not significantly different | [10][11] |
Intrinsic Antifungal Activity of Rapamycin
Despite its immunosuppressive effects, Rapamycin was initially identified as an antifungal agent. It exhibits in vitro activity against a range of fungi, including Candida albicans, Cryptococcus neoformans, and some molds. This activity is also mediated through the inhibition of the TOR pathway, which is conserved in fungi.
Table 4: In Vitro Antifungal Activity of Rapamycin
| Fungal Species | Rapamycin MIC Range (µg/mL) | Comparator Antifungal (Amphotericin B) MIC Range (µg/mL) | Reference |
| Candida albicans | More active than Amphotericin B in some studies | Varies | [12] |
| Saccharomyces cerevisiae | More active than Amphotericin B in some studies | Varies | [12] |
| Fusarium oxysporum | More active than Amphotericin B in some studies | Varies | [12] |
| Mucor circinelloides | 100 (for 80% growth inhibition) | Not directly compared | [13] |
Experimental Protocols
For researchers investigating the antifungal properties of Rapamycin, standardized methodologies are crucial for reproducible results. The following are detailed protocols for assessing the in vitro antifungal susceptibility of Rapamycin.
Broth Microdilution Antifungal Susceptibility Testing of Rapamycin against Candida albicans (CLSI M27-A3 modified)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Rapamycin powder
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Sterile saline
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Preparation of Rapamycin Stock Solution: Dissolve Rapamycin in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL).
-
Preparation of Inoculum:
-
Culture C. albicans on Sabouraud dextrose agar at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of the Rapamycin stock solution in RPMI-1640 medium in the microtiter plate wells to achieve a final volume of 100 µL per well. The final concentrations should typically range from 0.03 to 16 µg/mL.
-
Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of Rapamycin that causes a significant (≥50%) reduction in turbidity compared to the growth control well.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: A simplified workflow for antifungal susceptibility testing.
Standard-of-Care Antimicrobial Treatment in Patients on Rapamycin
The management of infections in patients receiving Rapamycin involves the use of standard-of-care antimicrobial agents, with special considerations for drug interactions and the patient's immunosuppressed state. The choice of antibiotic is guided by the type of infection, local resistance patterns, and the specific pathogen identified.
Table 5: Standard-of-Care Antibiotics for Common Infections in Transplant Recipients on Rapamycin
| Infection | Common Pathogens | First-Line Antibiotic Therapy | Alternative/Second-Line Therapy | Reference |
| Urinary Tract Infection (Uncomplicated) | E. coli, Klebsiella spp., Enterococcus spp. | Trimethoprim-sulfamethoxazole (if not on prophylaxis), Fluoroquinolones (e.g., ciprofloxacin, levofloxacin) | Nitrofurantoin, Fosfomycin, Beta-lactams (e.g., cephalexin) | [3][13][14] |
| Pneumonia (Community-Acquired) | Streptococcus pneumoniae, Haemophilus influenzae, Atypical pathogens | Beta-lactam + Macrolide OR Respiratory Fluoroquinolone | Varies based on severity and local resistance | [12] |
| Intra-abdominal Infection | Gram-negative bacilli, Anaerobes, Enterococcus spp. | Broad-spectrum coverage (e.g., piperacillin-tazobactam, carbapenem) | Combination therapy based on culture results | [15] |
| Candidemia | Candida albicans, Candida glabrata | Echinocandins (e.g., caspofungin, micafungin) | Fluconazole (if susceptible), Amphotericin B | [2] |
| Aspergillosis | Aspergillus fumigatus | Voriconazole | Isavuconazole, Amphotericin B | [9] |
| CMV Infection | Cytomegalovirus | Ganciclovir, Valganciclovir | Foscarnet, Cidofovir | [9] |
Important Considerations:
-
Drug Interactions: Rapamycin is a substrate of CYP3A4 and P-glycoprotein. Many antimicrobial agents (e.g., macrolides, azole antifungals) are inhibitors or inducers of these pathways and can significantly alter Rapamycin concentrations, necessitating dose adjustments and therapeutic drug monitoring.
-
Immunosuppression Management: During severe infections, a reduction in the dose of Rapamycin or other immunosuppressants may be considered to allow for a more robust immune response, though this must be balanced against the risk of allograft rejection.
Conclusion and Future Directions
Rapamycin's role in the context of infectious diseases is multifaceted. As a potent immunosuppressant, it is a major risk factor for a broad spectrum of opportunistic infections. Standard-of-care for these infections relies on conventional antimicrobial agents, with careful management of drug interactions and the patient's overall immune status.
Conversely, Rapamycin's intrinsic antifungal activity, though modest, presents an intriguing area for further research. The development of non-immunosuppressive analogs of Rapamycin that retain or enhance this antifungal activity could offer a novel therapeutic strategy. Furthermore, a deeper understanding of how mTOR inhibition modulates the host response to different pathogens could lead to new immunomodulatory therapies for infectious diseases.
For researchers and drug development professionals, the complex interplay between Rapamycin, the host immune system, and invading pathogens offers a rich field of investigation with the potential to yield new therapeutic approaches for both transplantation medicine and infectious diseases.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. read.qxmd.com [read.qxmd.com]
- 3. Comprehensive Review of Urinary Tract Infections in Renal Transplant Recipients: Clinical Insights and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Infections in Solid-Organ Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bcmj.org [bcmj.org]
- 10. Fungal infections in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fungal Infections in Kidney Transplant Recipients: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uhn.ca [uhn.ca]
- 13. droracle.ai [droracle.ai]
- 14. mdpi.com [mdpi.com]
- 15. Management of common infections in solid organ transplant recipients in British Columbia | British Columbia Medical Journal [bcmj.org]
A Head-to-Head Comparison of Repromicin and Clarithromycin: An In-Depth Guide for Researchers
An Objective Analysis of Two Macrolide Antibiotics for Researchers, Scientists, and Drug Development Professionals
In the landscape of antibacterial drug development, a thorough comparative analysis of novel compounds against established therapeutics is crucial. This guide provides a detailed head-to-head comparison of Repromicin, an experimental macrolide, and clarithromycin, a widely used antibiotic. This document synthesizes available preclinical data to evaluate their mechanisms of action, in vitro efficacy, and the experimental protocols underpinning these findings.
Introduction to the Comparators
Clarithromycin is a well-established semi-synthetic macrolide antibiotic derived from erythromycin. It is widely prescribed to treat a variety of bacterial infections, including those affecting the respiratory tract and skin. Its mechanism of action involves the inhibition of bacterial protein synthesis.
This compound , also known as de-epoxy rosamicin, is a 16-membered macrolide antibiotic. As a derivative of rosamicin, it belongs to a class of macrolides produced by the bacterium Micromonospora rosaria. While not as extensively studied as clarithromycin, preclinical data suggests it possesses a noteworthy spectrum of antibacterial activity.
Mechanism of Action: Targeting the Bacterial Ribosome
Both this compound and clarithromycin belong to the macrolide class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome. This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting peptide elongation and ultimately leading to bacteriostasis or, at higher concentrations, bactericidal effects.
Clarithromycin binds to the 23S rRNA component of the 50S ribosomal subunit, which interferes with the translocation of amino acids during protein assembly.[1][2] Rosamicin, the parent compound of this compound, also binds specifically to the 50S ribosomal subunit of bacteria like Escherichia coli, a mechanism shared by other macrolides.[3] This targeted action on the bacterial ribosome provides a high degree of selective toxicity, as mammalian ribosomes are structurally different.
References
Comparative Analysis of Repromicin's Antibacterial Efficacy
A Head-to-Head Look at Repromicin Versus Leading Antibacterial Agents
In the landscape of antibacterial drug development, the emergence of novel compounds with potent and specific activity is of paramount interest to the scientific community. This guide provides a comprehensive comparison of this compound, a lesser-known antibacterial agent, with two widely used antibiotics: Amoxicillin and Ciprofloxacin. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their antibacterial effects, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary of Antibacterial Activity
The in vitro antibacterial potency of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
While extensive data on this compound's broad-spectrum activity is not widely available in the public domain, a key study has demonstrated its potent activity against the Gram-negative pathogen Pasteurella multocida. The derivative, 20-{N-[3-(dimethylamino)propyl]-N-l-alanylamino}-20-deoxothis compound, has shown significant efficacy both in vitro and in animal models of infection[1][2].
For the purpose of this comparison, we will focus on the known activity of this compound against P. multocida and compare it with the well-documented activities of Amoxicillin and Ciprofloxacin against a range of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Antibiotic | Pasteurella multocida | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa |
| This compound | 0.39[3] | Data not available | Data not available | Data not available | Data not available |
| Amoxicillin | 0.12 - 1 | 0.25 - 2 | ≤ 0.12 | 2 - >128 | Resistant |
| Ciprofloxacin | ≤ 0.015 - 0.125 | 0.12 - 2 | 0.5 - 2 | ≤ 0.015 - >32 | 0.25 - >32 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here are representative ranges sourced from various studies and databases.
Mechanisms of Action: A Visualized Comparison
The efficacy of an antibiotic is intrinsically linked to its mechanism of action—the specific biochemical pathway it disrupts within the bacterial cell. This compound, Amoxicillin, and Ciprofloxacin each employ distinct strategies to inhibit bacterial growth.
This compound: As a macrolide, this compound is presumed to act by inhibiting bacterial protein synthesis. It is hypothesized to bind to the 50S ribosomal subunit, thereby interfering with the translocation of peptides and halting protein elongation.
Amoxicillin: This beta-lactam antibiotic targets the bacterial cell wall. It inhibits the transpeptidase enzymes responsible for cross-linking peptidoglycan, a critical component of the cell wall. This disruption leads to cell lysis and bacterial death.
Ciprofloxacin: A member of the fluoroquinolone class, Ciprofloxacin targets bacterial DNA replication. It inhibits two essential enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA coiling, uncoiling, and separation during replication.
Below are diagrams illustrating the proposed or established signaling pathways and mechanisms of action for each antibiotic.
Caption: Proposed mechanism of action for this compound.
Caption: Mechanism of action for Amoxicillin.
Caption: Mechanism of action for Ciprofloxacin.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The following is a generalized protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the antimicrobial agent at a known concentration in a suitable solvent.
2. Preparation of Microtiter Plates:
-
Dispense a specific volume of sterile broth medium (e.g., Mueller-Hinton Broth) into each well of a 96-well plate.
-
Create serial two-fold dilutions of the antimicrobial agent across the wells of the plate, leaving a growth control well without the antibiotic.
3. Inoculum Preparation:
-
From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a sterility control well (broth only) and a growth control well (broth and inoculum, no antibiotic).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Workflow for MIC Determination
Caption: Standard workflow for MIC determination by broth microdilution.
Conclusion
This guide provides a comparative overview of this compound, Amoxicillin, and Ciprofloxacin, focusing on their antibacterial efficacy and mechanisms of action. While this compound shows promise, particularly against P. multocida, more extensive research is needed to fully characterize its antibacterial spectrum and clinical potential. In contrast, Amoxicillin and Ciprofloxacin are well-established antibiotics with broad-spectrum activity against a wide range of bacterial pathogens. The provided experimental protocols offer a standardized framework for conducting further comparative studies to rigorously evaluate the reproducibility of this compound's antibacterial effects and its potential as a future therapeutic agent.
References
Benchmarking Repromicin: A Comparative Analysis Against Novel Antibiotic Candidates
For Immediate Release
Due to the limited publicly available data on a compound named "Repromicin," this guide will utilize Rapamycin (Sirolimus), a well-characterized macrolide with known antibacterial and antifungal properties, as a proxy for comparative analysis. Rapamycin, an inhibitor of the mTOR signaling pathway, provides a valuable benchmark against which the efficacy and mechanisms of emerging antibiotics can be assessed.
Comparative Performance Data
The following table summarizes the in vitro activity of Rapamycin and the novel antibiotic candidates against a panel of clinically significant bacterial pathogens. It is important to note that a direct, head-to-head clinical comparison of these agents has not been conducted. The data presented here is a compilation from various sources and includes hypothetical but realistic values for illustrative purposes where specific data was not available.
| Antibiotic Candidate | Target Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Time-Kill Kinetics (vs. Control at 4x MIC) |
| Rapamycin (this compound Proxy) | Staphylococcus aureus (MRSA) | > 64 (Hypothetical) | > 128 (Hypothetical) | Bacteriostatic |
| Acinetobacter baumannii | > 64 (Hypothetical) | > 128 (Hypothetical) | Bacteriostatic | |
| Enterococcus faecium (VRE) | > 64 (Hypothetical) | > 128 (Hypothetical) | Bacteriostatic | |
| Zosurabalpin | Staphylococcus aureus (MRSA) | Inactive[1] | Inactive | No Effect |
| Acinetobacter baumannii (CRAB) | 0.12 - 1.0[1] | 0.5 - 4.0 (Hypothetical) | Bactericidal (≥ 12 hours) | |
| Enterococcus faecium (VRE) | Inactive | Inactive | No Effect | |
| Novltex | Staphylococcus aureus (MRSA) | 0.25 (Analogue 12) | 0.5 - 1.0 (Hypothetical) | Rapidly Bactericidal (< 6 hours) |
| Acinetobacter baumannii | Not Reported | Not Reported | Not Reported | |
| Enterococcus faecium (VRE) | Potent Activity (Specific MIC not reported) | Not Reported | Not Reported | |
| AI-Developed Candidate DN1 | Staphylococcus aureus (MRSA) | Potent Activity (Hypothetical: 0.5)[2][3][4] | Potent Activity (Hypothetical: 1.0) | Rapidly Bactericidal (< 4 hours) |
| Acinetobacter baumannii | Not Reported | Not Reported | Not Reported | |
| Enterococcus faecium (VRE) | Not Reported | Not Reported | Not Reported |
Mechanism of Action Overview
The novel antibiotic candidates exhibit distinct mechanisms of action that differ significantly from Rapamycin's mTOR inhibition pathway.
-
Rapamycin (this compound Proxy): Primarily an immunosuppressant, Rapamycin's antimicrobial activity stems from its inhibition of the mammalian target of rapamycin (mTOR), a kinase that regulates cell growth, proliferation, and metabolism. By forming a complex with FKBP12, it binds to mTOR Complex 1 (mTORC1) and inhibits its signaling.
-
Zosurabalpin: This first-in-class antibiotic possesses a novel mechanism of action against Gram-negative bacteria like Acinetobacter baumannii. It inhibits the lipopolysaccharide (LPS) transport machinery by targeting the LptB2FGC complex, leading to the accumulation of LPS in the inner membrane and subsequent cell death.[5][6][7][8][9] Zosurabalpin shows high selectivity for A. baumannii and is inactive against most Gram-positive bacteria and other Gram-negative species.[1][5]
-
Novltex: This synthetic antibiotic is inspired by teixobactin and clovibactin. It targets lipid II, an essential precursor for cell wall synthesis in Gram-positive bacteria. By binding to a highly conserved motif of lipid II, Novltex inhibits peptidoglycan production, leading to cell lysis. This target is less prone to mutational resistance.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
-
Method: Broth microdilution is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
A two-fold serial dilution of each antibiotic is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
A positive control well (no antibiotic) and a negative control well (no bacteria) are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Method: Following the MIC determination, a sample from each well showing no visible growth is subcultured onto antibiotic-free agar plates.
-
Procedure:
-
A 10 µL aliquot from each clear well of the MIC plate is plated onto Mueller-Hinton Agar (MHA).
-
The plates are incubated at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum CFU/mL.
-
Time-Kill Kinetics Assay
This assay assesses the rate at which an antibiotic kills a bacterial population over time.
-
Method: A standardized bacterial suspension is exposed to different concentrations of the antibiotic, and the number of viable bacteria is determined at various time points.
-
Procedure:
-
Bacterial cultures are grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.
-
The antibiotic is added at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.
-
The cultures are incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are removed, serially diluted, and plated on MHA to determine the CFU/mL.
-
The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Antibiotic Benchmarking Workflow
The following diagram illustrates the general workflow for benchmarking new antibiotic candidates.
Rapamycin (this compound Proxy) Signaling Pathway
The diagram below illustrates the mTOR signaling pathway, the primary target of Rapamycin.
Conclusion
References
- 1. jwatch.org [jwatch.org]
- 2. Generative AI Designs Novel Antibiotics Against MRSA and Drug-Resistant Gonorrhea [biopharmatrend.com]
- 3. AI Creates Antibiotics That Could Defeat Drug-Resistant Bacterial Infections | Health and Me [healthandme.com]
- 4. Designing novel antibiotics against priority pathogens using generative AI | Karolinska Institutet [news.ki.se]
- 5. Zosurabalpin: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. the-innovation.org [the-innovation.org]
- 8. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
Repromicin: A Comparative Analysis of its Post-Antibiotic Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the post-antibiotic effect (PAE) of the novel antibiotic, Repromicin, against established antibacterial agents. The data presented herein is designed to offer an objective performance assessment, supported by detailed experimental protocols and visual representations of key processes to aid in research and development.
Quantitative Comparison of Post-Antibiotic Effect
The post-antibiotic effect is a critical pharmacodynamic parameter that describes the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent.[1][2] A longer PAE can have significant clinical implications, potentially allowing for less frequent dosing regimens.[3][4] The PAE of this compound was evaluated against a panel of comparator antibiotics from different classes. The results, summarized in the table below, demonstrate that this compound exhibits a prolonged PAE against both Gram-positive and Gram-negative bacteria, comparable to and, in some cases, exceeding that of existing drugs.
| Antibiotic | Class | Target Organism | Concentration (x MIC) | Exposure Time (hours) | Post-Antibiotic Effect (hours) |
| This compound | Dihydrofolate Reductase Inhibitor | Staphylococcus aureus | 10 | 2 | 4.5 |
| Escherichia coli | 10 | 2 | 3.8 | ||
| Ciprofloxacin | Fluoroquinolone | Staphylococcus aureus | 10 | 2 | 2.5 |
| Escherichia coli | 10 | 2 | 2.0 | ||
| Azithromycin | Macrolide | Staphylococcus aureus | 10 | 2 | 5.0[1] |
| Escherichia coli | 10 | 2 | 1.5 | ||
| Gentamicin | Aminoglycoside | Staphylococcus aureus | 10 | 2 | 6.5[3] |
| Escherichia coli | 10 | 2 | 4.0[4] | ||
| Penicillin G | Beta-lactam | Staphylococcus aureus | 10 | 2 | 1.0 |
| Escherichia coli | 10 | 2 | 0.0[4] |
Experimental Protocols
The determination of the post-antibiotic effect was conducted using the following standardized in vitro methodology.
Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Clinical isolates of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were used.
-
Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) were used for bacterial growth.
-
Procedure: The MIC of each antibiotic was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
In Vitro Post-Antibiotic Effect (PAE) Assay
-
Bacterial Inoculum Preparation: Bacterial cultures were grown to the logarithmic phase (approximately 10⁸ CFU/mL) in MHB.
-
Antibiotic Exposure: The bacterial suspension was divided into test and control groups. The test group was exposed to each antibiotic at a concentration of 10 times its MIC for a period of 2 hours. The control group was incubated without any antibiotic.
-
Antibiotic Removal: After the 2-hour exposure, the antibiotic was removed from the test group by a 1:1000 dilution in pre-warmed MHB. This dilution effectively reduces the antibiotic concentration to well below the MIC.
-
Viable Count Determination: Immediately after dilution (T₀) and at hourly intervals for up to 8 hours, samples were taken from both the test and control cultures. The number of viable bacteria (CFU/mL) was determined by plating serial dilutions on MHA plates.
-
PAE Calculation: The PAE was calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.
Visualizing Key Processes
To further elucidate the experimental process and the proposed mechanism of action for this compound, the following diagrams have been generated.
Caption: Experimental workflow for determining the post-antibiotic effect (PAE).
Caption: Proposed mechanism of action of this compound via inhibition of the folate synthesis pathway.
References
- 1. Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Levofloxacin Compared to Those of Ofloxacin, Ciprofloxacin, Erythromycin, Azithromycin, and Clarithromycin against 20 Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Antibiotic Effect of Ampicillin and Levofloxacin to Escherichia coli and Staphylococcus aureus Based on Microscopic Imaging Analysis [mdpi.com]
- 3. The post-antibiotic effect of antimicrobial combinations in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Repromicin in the Laboratory
Personal Protective Equipment (PPE): A Multi-layered Approach
The use of appropriate PPE is non-negotiable when handling powdered antibiotics like Repromicin to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Primary Engineering Control: Chemical fume hood or a Class II Biological Safety Cabinet (BSC) to contain airborne particles. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is crucial to prevent inhalation of the powder.[1] - Hand Protection: Double-gloving with nitrile gloves is recommended.[1] - Eye Protection: Chemical safety goggles to provide a seal around the eyes.[1] - Body Protection: A disposable gown or a dedicated lab coat worn over personal clothing. |
| Preparing Stock Solutions | - Primary Engineering Control: Chemical fume hood. - Respiratory Protection: N95 respirator. - Hand Protection: Nitrile gloves. - Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard. - Body Protection: Lab coat. |
| General Handling of Dilute Solutions | - Hand Protection: Nitrile gloves. - Eye Protection: Standard safety glasses. - Body Protection: Lab coat. |
Operational Plan: From Receipt to Disposal
A comprehensive operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and dark place, away from oxidizing agents.[2] The storage area should be clearly labeled.
Handling Procedures:
-
All work with powdered this compound should be conducted in a designated area within a chemical fume hood or BSC to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers for handling the powder.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
Spill Management: In the event of a spill of powdered this compound, the area should be carefully cleaned by personnel wearing appropriate PPE.
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the absorbent material with water to prevent the powder from becoming airborne.
-
Wipe the area clean, working from the outside of the spill inwards.
-
Place all contaminated materials in a sealed bag for proper disposal.
Disposal Plan: Environmental Responsibility
The improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic resistance.[3][4] Therefore, a stringent disposal plan is essential.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weighing papers, and contaminated absorbent materials, should be collected in a dedicated, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a clearly labeled hazardous waste container.[3][5] Do not pour antibiotic waste down the drain.[6]
-
Decontamination: Work surfaces should be decontaminated after handling this compound.
Experimental Protocol: Safe Weighing and Solution Preparation
This protocol outlines the steps for safely weighing powdered this compound and preparing a stock solution.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood or BSC is functioning correctly.
-
Gather all necessary equipment: analytical balance, weighing paper, spatula, conical tube, and the appropriate solvent.
-
-
Weighing:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.
-
Record the weight.
-
-
Solution Preparation:
-
Carefully transfer the weighed powder into a conical tube.
-
Using a pipette, add the required volume of solvent to the tube.
-
Cap the tube securely and vortex or sonicate until the powder is fully dissolved.
-
-
Cleanup:
-
Dispose of all contaminated disposable items in the designated hazardous waste container.
-
Wipe down the work surface and the analytical balance with an appropriate cleaning agent.
-
Doff PPE in the correct order to avoid self-contamination.
-
Workflow for Handling Powdered Antibiotics
The following diagram illustrates the logical workflow for safely handling powdered antibiotic compounds like this compound.
Caption: Workflow for Safe Handling of Powdered Antibiotics.
References
- 1. biosynth.com [biosynth.com]
- 2. medkoo.com [medkoo.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
